Hexanoyl-L-carnitine chloride
Descripción
Structure
2D Structure
3D Structure of Parent
Propiedades
IUPAC Name |
[(2R)-3-carboxy-2-hexanoyloxypropyl]-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4.ClH/c1-5-6-7-8-13(17)18-11(9-12(15)16)10-14(2,3)4;/h11H,5-10H2,1-4H3;1H/t11-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHGTKVOSRYXOK-RFVHGSKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of Hexanoyl-L-carnitine Chloride in Fatty Acid Oxidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexanoyl-L-carnitine chloride is a medium-chain acylcarnitine, a molecule that plays a significant role in cellular energy metabolism.[1][2][3][4] It is the ester of L-carnitine and hexanoic acid (a six-carbon fatty acid). In metabolic research, Hexanoyl-L-carnitine serves as a crucial tool for investigating the intricacies of fatty acid oxidation (FAO), particularly the function of the carnitine shuttle and the enzymatic activity of carnitine acyltransferases.[1][5] This guide provides an in-depth overview of its function, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Principles: Fatty Acid Oxidation and the Carnitine Shuttle
Fatty acid oxidation is a primary metabolic pathway for energy production, especially in high-energy-demand tissues like the heart and skeletal muscle.[6][7] This process breaks down fatty acids into acetyl-CoA, which then enters the citric acid cycle to produce ATP.[8]
The critical initial step for the oxidation of long-chain fatty acids (LCFAs) is their transport from the cytosol into the mitochondrial matrix, where β-oxidation occurs.[9][10][11] The inner mitochondrial membrane is impermeable to LCFAs and their activated form, acyl-CoAs.[12] This barrier is overcome by the carnitine shuttle , a transport system composed of three key components:
-
Carnitine Palmitoyltransferase 1 (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the conversion of long-chain acyl-CoAs to acylcarnitines, exchanging coenzyme A for carnitine.[10][13][14][15]
-
Carnitine-Acylcarnitine Translocase (CACT): This transporter, located in the inner mitochondrial membrane, facilitates the movement of acylcarnitines from the intermembrane space into the mitochondrial matrix in exchange for a free carnitine molecule.[10][15][16]
-
Carnitine Palmitoyltransferase 2 (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 reverses the CPT1 reaction, converting the incoming acylcarnitine back into acyl-CoA and freeing carnitine to be shuttled back to the cytosol.[10][13][15]
The regenerated acyl-CoA in the matrix is now available for β-oxidation. Hexanoyl-L-carnitine, as a pre-formed medium-chain acylcarnitine, can bypass the CPT1 step and is transported into the mitochondrial matrix by CACT. Once inside, it serves as a direct substrate for CPT2, making it an invaluable tool for studying the latter stages of the carnitine shuttle and the subsequent β-oxidation cascade.
The Role of Hexanoyl-L-carnitine in Metabolic Research
This compound is primarily used as a research chemical for:
-
Studying Enzyme Kinetics: It is used as a substrate to determine the kinetic properties of carnitine acyltransferases, such as Carnitine Octanoyltransferase (COT) and CPT2.[17]
-
Investigating Fatty Acid Oxidation: By providing a direct substrate to the mitochondrial matrix, it allows researchers to measure the rate of FAO independent of the CPT1 regulatory step.[18] This is particularly useful for assessing the function of the β-oxidation spiral itself.
-
Diagnosing Metabolic Disorders: The pattern of acylcarnitines, including hexanoylcarnitine, in bodily fluids can be indicative of inborn errors of metabolism, such as medium-chain acyl-CoA dehydrogenase deficiency.[19][20]
-
Probing Mitochondrial Function: It is used in respirometry assays with isolated mitochondria or permeabilized cells to assess the capacity of mitochondria to oxidize medium-chain fatty acids.[21]
Quantitative Data: Enzyme Substrate Specificity
| Enzyme | Substrate | Apparent Km (µM) | Apparent Vmax (µmol/min/mg) | Source Organism | Notes |
| Carnitine Acetyltransferase (CrAT/CAT) | Acetyl-CoA | 35 - 70 | ~120 | Pigeon Breast Muscle | Prefers short-chain acyl-CoAs. |
| Propionyl-CoA | 15 - 30 | ~140 | Pigeon Breast Muscle | High activity with C3-CoA. | |
| Butyryl-CoA | 5 - 15 | ~110 | Pigeon Breast Muscle | Activity decreases with longer chains. | |
| Carnitine Octanoyltransferase (COT) | Hexanoyl-CoA | ~2.5 | ~15 | Mouse Liver | High affinity for medium-chain acyl-CoAs. |
| Octanoyl-CoA | ~2.0 | ~20 | Mouse Liver | Optimal substrate is typically C8-CoA. | |
| Decanoyl-CoA | ~3.0 | ~12 | Mouse Liver | Activity decreases with chains longer than C8. | |
| Carnitine Palmitoyltransferase II (CPT2) | Palmitoyl-CoA (C16) | ~15 | ~2.5 | Bovine Liver | Primarily acts on long-chain acyl-CoAs.[22] |
| Myristoyl-CoA (C14) | ~10 | ~3.0 | Bovine Liver | Shows activity with a range of long-chain substrates. |
Note: The values presented are approximate and can vary significantly based on the purification method, assay conditions, and enzyme source.
Experimental Protocols
Two primary methods are employed to measure fatty acid oxidation using acylcarnitine substrates like Hexanoyl-L-carnitine.
Radiometric Measurement of Fatty Acid β-Oxidation
This method quantifies the rate of β-oxidation by measuring the production of acid-soluble metabolites (ASMs) from a radiolabeled substrate.[23]
Principle: A radiolabeled acylcarnitine (e.g., containing ¹⁴C or ³H) is supplied to isolated mitochondria, permeabilized cells, or tissue homogenates. The β-oxidation process cleaves the fatty acid chain, generating radiolabeled acetyl-CoA and other small, acid-soluble molecules. The reaction is stopped with an acid (like perchloric acid), which precipitates the un-metabolized long-chain substrate. The radioactivity in the acid-soluble supernatant is then measured by scintillation counting and is proportional to the rate of FAO.[23]
Detailed Protocol (Adapted for Isolated Hepatocytes): [23][24]
-
Hepatocyte Isolation: Isolate primary hepatocytes from a mouse liver using a standard collagenase perfusion technique.
-
Preparation of Reaction Medium: Prepare a suitable incubation buffer (e.g., M199 medium) and warm it to 37°C.[23]
-
Substrate Preparation: Prepare a stock solution of [1-¹⁴C]Hexanoyl-L-carnitine.
-
Initiation of the Assay:
-
Dispense isolated hepatocytes into reaction tubes pre-warmed to 37°C in a shaking water bath.
-
Add the radiolabeled Hexanoyl-L-carnitine to each tube to initiate the reaction. Include control tubes with known inhibitors of FAO, such as etomoxir (B15894) (for CPT1, though less relevant for an acylcarnitine substrate) or rotenone/antimycin A to inhibit the electron transport chain.[23]
-
-
Reaction Termination: After a defined incubation period (e.g., 30-60 minutes), stop the reaction by adding a volume of cold perchloric acid.[23]
-
Separation of Metabolites: Vortex the tubes and centrifuge at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated proteins and unmetabolized substrate.[23]
-
Quantification:
-
Carefully transfer a known volume of the clear supernatant (containing the ¹⁴C-ASMs) to a scintillation vial.[23]
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Measure the protein concentration in the original cell suspension to normalize the results.
-
-
Data Analysis: Calculate the rate of fatty acid oxidation as nanomoles of substrate converted to ASMs per minute per milligram of protein.
Respirometry-Based Measurement of FAO (Extracellular Flux Analysis)
This method measures the oxygen consumption rate (OCR) of live cells in real-time, which is an indicator of mitochondrial respiration and, by extension, fatty acid oxidation.[21]
Principle: An extracellular flux analyzer (e.g., Seahorse XF Analyzer) measures real-time changes in oxygen concentration in the medium surrounding adherent cells. By providing Hexanoyl-L-carnitine as the primary fuel source, the resulting OCR is directly linked to the oxidation of this fatty acid. Specific inhibitors are used to confirm that the observed respiration is due to FAO.
Detailed Protocol (Adapted for Adherent Cells): [8]
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate a Seahorse XF sensor cartridge with calibrant solution overnight in a non-CO₂ incubator at 37°C.
-
Preparation of Assay Medium: Prepare a substrate-limited base medium (e.g., XF Base Medium supplemented with L-glutamine and sodium pyruvate). On the day of the assay, supplement this medium with a working concentration of Hexanoyl-L-carnitine (e.g., 0.5 mM L-Carnitine and the desired concentration of hexanoate (B1226103) or pre-conjugated hexanoylcarnitine).[8]
-
Cell Preparation: One hour before the assay, remove the culture medium from the cells, wash with the prepared FAO assay medium, and replace with fresh FAO assay medium. Incubate the plate at 37°C in a non-CO₂ incubator for 1 hour.
-
Compound Plate Preparation: Prepare a compound plate with desired inhibitors. A typical injection strategy would be:
-
Port A: Vehicle or compound of interest.
-
Port B: Etomoxir (to inhibit CPT1 and confirm dependence on long-chain FAO, or to confirm the bypass by hexanoylcarnitine).
-
Port C: FCCP (an uncoupler to measure maximal respiration).[25]
-
Port D: Rotenone/Antimycin A (to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption).
-
-
Assay Execution: Place the cell culture plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the calibration and measurement protocol.
-
Data Analysis: The Seahorse XF software calculates OCR in real-time. Analyze the changes in OCR after the injection of each compound. A decrease in OCR after the addition of an FAO inhibitor confirms that the respiration was fueled by the oxidation of Hexanoyl-L-carnitine.
Mandatory Visualizations
Caption: The Carnitine Shuttle pathway for fatty acid transport into the mitochondria.
Caption: Experimental workflow for a radiometric fatty acid oxidation assay.
Caption: Use of Hexanoyl-L-carnitine to probe specific steps of FAO.
Conclusion
This compound is an indispensable tool for researchers in the field of metabolism. Its nature as a medium-chain acylcarnitine allows for the targeted investigation of fatty acid transport and oxidation, bypassing the highly regulated CPT1 enzyme. This property enables the precise measurement of CPT2 and β-oxidation enzyme activities and provides a means to assess mitochondrial function under various physiological and pathological conditions. The experimental protocols and conceptual frameworks provided in this guide offer a robust foundation for professionals seeking to utilize this compound in their research to further unravel the complexities of cellular energy metabolism and develop novel therapeutic strategies for metabolic diseases.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Hexanoyl-L-carnitine (chloride)|Cas# 162067-53-0 [glpbio.cn]
- 3. Hexanoyl-L-carnitine (chloride) | CAS 162067-53-0 | Cayman Chemical | Biomol.com [biomol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Hexanoyl-L-carnitine-D3 (chloride), 2483831-95-2 | BroadPharm [broadpharm.com]
- 6. Fatty Acid Oxidation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. bmrservice.com [bmrservice.com]
- 8. benchchem.com [benchchem.com]
- 9. Carnitine transport system - WikiLectures [wikilectures.eu]
- 10. prezi.com [prezi.com]
- 11. Carnitine acetyltransferase - Proteopedia, life in 3D [proteopedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Carnitine octanoyltransferase is important for the assimilation of exogenous acetyl-L-carnitine into acetyl-CoA in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Human Metabolome Database: Showing metabocard for Hexanoylcarnitine (HMDB0000756) [hmdb.ca]
- 20. Hexanoyl- L -carnitine = 97.0 TLC 22671-29-0 [sigmaaldrich.com]
- 21. journals.physiology.org [journals.physiology.org]
- 22. researchgate.net [researchgate.net]
- 23. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes [jove.com]
- 24. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes. | Semantic Scholar [semanticscholar.org]
- 25. abcam.com [abcam.com]
Hexanoyl-L-carnitine Chloride and Mitochondrial Energy Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexanoyl-L-carnitine chloride, a medium-chain acylcarnitine, plays a significant role in cellular energy metabolism, particularly within the mitochondria.[1][2] As an ester of L-carnitine and hexanoic acid, it is a key intermediate in the transport of medium-chain fatty acids across the inner mitochondrial membrane, a critical step for their subsequent β-oxidation and energy production.[1] This technical guide provides a comprehensive overview of the role of hexanoyl-L-carnitine in mitochondrial energy metabolism, detailing relevant pathways, experimental protocols for its study, and the current understanding of its effects on mitochondrial function.
Core Concepts: The Role of Acylcarnitines in Mitochondrial Fatty Acid Oxidation
Mitochondrial fatty acid oxidation (FAO) is a primary pathway for ATP production, especially in tissues with high energy demands such as the heart and skeletal muscle. Long-chain fatty acids require a dedicated transport system, the carnitine shuttle, to enter the mitochondrial matrix. While short-chain fatty acids can diffuse freely, and long-chain fatty acids are dependent on the carnitine shuttle, the transport of medium-chain fatty acids like hexanoic acid can occur via both carnitine-dependent and independent mechanisms. Hexanoyl-L-carnitine represents the product of the carnitine-dependent pathway for hexanoic acid.
The carnitine shuttle involves three key components:
-
Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the conversion of acyl-CoAs to acylcarnitines.[3][4] There are three isoforms of CPT1 with tissue-specific expression: CPT1A (liver), CPT1B (muscle and heart), and CPT1C (brain).[4]
-
Carnitine-Acylcarnitine Translocase (CACT): This transporter, located in the inner mitochondrial membrane, facilitates the exchange of acylcarnitines from the intermembrane space for free carnitine from the mitochondrial matrix.[3]
-
Carnitine Palmitoyltransferase II (CPT2): Located on the matrix side of the inner mitochondrial membrane, CPT2 converts acylcarnitines back to acyl-CoAs, which can then enter the β-oxidation spiral.[3][4]
Signaling Pathways and Logical Relationships
The metabolism of hexanoyl-L-carnitine is intricately linked to the central pathways of mitochondrial energy production. Below are diagrams illustrating these relationships.
This diagram illustrates the transport of hexanoic acid into the mitochondrial matrix via the carnitine shuttle, leading to its β-oxidation and subsequent ATP production.
Quantitative Data on Mitochondrial Metabolism
Table 1: Effect of this compound on Mitochondrial Oxygen Consumption Rate (OCR)
| Treatment | Basal Respiration (pmol O₂/min) | ATP-Linked Respiration (pmol O₂/min) | Maximal Respiration (pmol O₂/min) | Spare Respiratory Capacity (pmol O₂/min) |
| Control (Vehicle) | Data | Data | Data | Data |
| Hexanoyl-L-carnitine (X µM) | Data | Data | Data | Data |
| Positive Control (e.g., Palmitoyl-L-carnitine) | Data | Data | Data | Data |
| Negative Control (e.g., Etomoxir) | Data | Data | Data | Data |
Table 2: Impact of this compound on Cellular ATP Production Rate
| Treatment | Glycolytic ATP Production Rate (pmol ATP/min) | Mitochondrial ATP Production Rate (pmol ATP/min) | Total ATP Production Rate (pmol ATP/min) |
| Control (Vehicle) | Data | Data | Data |
| Hexanoyl-L-carnitine (X µM) | Data | Data | Data |
| Positive Control (e.g., Glucose) | Data | Data | Data |
| Negative Control (e.g., Oligomycin) | Data | Data | Data |
Table 3: Kinetic Parameters of CPT1 and CPT2 with Hexanoyl-CoA
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) |
| CPT1 | Hexanoyl-CoA | Data | Data |
| CPT1 | L-Carnitine | Data | Data |
| CPT2 | Hexanoyl-L-carnitine | Data | Data |
| CPT2 | Coenzyme A | Data | Data |
Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of hexanoyl-L-carnitine's role in mitochondrial metabolism. The following sections provide established protocols for key experiments.
Protocol 1: Measurement of Fatty Acid Oxidation using Seahorse XF Analyzer
This protocol is adapted from standard Agilent Seahorse XF Fatty Acid Oxidation Assay procedures and is designed to measure the oxygen consumption rate (OCR) as an indicator of mitochondrial respiration fueled by fatty acids.[1][5][6]
Workflow Diagram:
Materials:
-
Cells of interest cultured in appropriate growth medium
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium
-
L-carnitine hydrochloride
-
This compound (or other fatty acid substrate)
-
Seahorse XF Cell Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A)
-
Agilent Seahorse XF Analyzer
Procedure:
-
Cell Seeding (Day 1):
-
Seed cells at an optimized density in a Seahorse XF cell culture microplate.
-
Incubate overnight in a standard CO₂ incubator.
-
-
Cartridge Hydration (Day 1):
-
Add 200 µL of Seahorse XF Calibrant to each well of the sensor cartridge.
-
Incubate the cartridge overnight in a non-CO₂ 37°C incubator.
-
-
Assay Preparation (Day 2):
-
Prepare the assay medium by supplementing Seahorse XF Base Medium with L-carnitine (typically 0.5 mM) and the desired concentration of hexanoyl-L-carnitine. Warm to 37°C and adjust pH to 7.4.
-
Remove the cell culture microplate from the incubator and wash the cells with the prepared assay medium.
-
Add 180 µL of the final assay medium to each well.
-
Incubate the plate in a non-CO₂ 37°C incubator for 45-60 minutes to allow for temperature and pH equilibration.
-
Prepare stock solutions of the inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) and load the appropriate volumes into the injection ports of the hydrated sensor cartridge.
-
-
Seahorse XF Assay:
-
Calibrate the Seahorse XF Analyzer with the sensor cartridge.
-
Replace the calibrant plate with the cell culture microplate.
-
Initiate the assay protocol, which will measure basal OCR and the responses to the sequential injection of the inhibitors.
-
-
Data Analysis:
-
The Seahorse XF software calculates OCR in real-time.
-
Analyze the data to determine key parameters of mitochondrial function as outlined in Table 1.
-
Protocol 2: Measurement of Carnitine Palmitoyltransferase (CPT) Activity
This protocol describes a common radioisotopic forward assay to measure the activity of CPT1 and CPT2.
Workflow Diagram:
Materials:
-
Isolated mitochondria or cell homogenates
-
Assay buffer (e.g., Tris-HCl)
-
L-[³H]carnitine
-
Hexanoyl-CoA (or other acyl-CoA substrate)
-
Malonyl-CoA (for CPT1 inhibition)
-
Bovine serum albumin (BSA)
-
Scintillation cocktail and counter
Procedure for CPT1 Activity:
-
Prepare a reaction mixture containing assay buffer, BSA, L-[³H]carnitine, and hexanoyl-CoA.
-
Initiate the reaction by adding the mitochondrial preparation.
-
Incubate at 37°C for a defined period.
-
Stop the reaction by adding an acid (e.g., perchloric acid).
-
Separate the radiolabeled hexanoyl-L-carnitine product from the unreacted L-[³H]carnitine (e.g., by phase separation with butanol or ion-exchange chromatography).
-
Quantify the radioactivity in the product phase using a scintillation counter.
-
To measure CPT2 activity specifically, the assay can be performed in the presence of malonyl-CoA, a specific inhibitor of CPT1. The remaining activity is attributed to CPT2.
Conclusion
This compound is a valuable tool for investigating mitochondrial energy metabolism, specifically the oxidation of medium-chain fatty acids. Understanding its role requires a multi-faceted approach, combining measurements of mitochondrial respiration, ATP production, and the activity of key enzymes in the carnitine shuttle. The protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to explore the intricate relationship between hexanoyl-L-carnitine and mitochondrial function. Further research to generate specific quantitative data on the effects of hexanoyl-L-carnitine will be crucial for a more complete understanding of its metabolic impact.
References
- 1. hpst.cz [hpst.cz]
- 2. mdpi.com [mdpi.com]
- 3. The Physiological and Pathological Role of Acyl-CoA Oxidation | MDPI [mdpi.com]
- 4. Carnitine palmitoyltransferases 1 and 2: biochemical, molecular and medical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
Hexanoyl-L-carnitine Chloride: A Core Biomarker for Metabolic Disorders - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexanoyl-L-carnitine chloride, a medium-chain acylcarnitine, has emerged as a critical biomarker in the diagnosis and monitoring of several inherited metabolic disorders. Acylcarnitines are esterified forms of L-carnitine, a vital compound for the transport of long-chain fatty acids into the mitochondria for energy production via β-oxidation.[1] Disturbances in this pathway lead to the accumulation of specific acylcarnitines in bodily fluids, serving as direct indicators of underlying enzymatic defects. This technical guide provides a comprehensive overview of hexanoyl-L-carnitine's role as a biomarker, with a focus on its clinical significance, analytical methodologies, and implications for drug development.
The Role of Hexanoyl-L-carnitine in Metabolic Disorders
Hexanoyl-L-carnitine is an intermediate in the metabolism of medium-chain fatty acids. Its accumulation is a key diagnostic marker for Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD), one of the most common inherited fatty acid β-oxidation disorders.[2][3] In individuals with MCADD, the deficiency of the medium-chain acyl-CoA dehydrogenase enzyme leads to a blockage in the breakdown of fatty acids with 6 to 12 carbon atoms.[3] This results in the accumulation of medium-chain fatty acyl-CoAs, which are then converted to their corresponding acylcarnitines, including hexanoylcarnitine (B1232462) (C6), octanoylcarnitine (B1202733) (C8), and decanoylcarnitine (B1670086) (C10), and released into the circulation.[4]
Elevated levels of hexanoyl-L-carnitine, in conjunction with other medium-chain acylcarnitines, are therefore a hallmark of MCADD.[4] Newborn screening programs worldwide utilize the analysis of acylcarnitine profiles in dried blood spots (DBS) to detect MCADD and other inborn errors of metabolism at an early, presymptomatic stage.[2] Early diagnosis and intervention are crucial to prevent life-threatening metabolic crises, which can be triggered by periods of fasting or illness.[2]
Quantitative Data on Hexanoyl-L-carnitine Levels
The concentration of hexanoyl-L-carnitine is a critical parameter in the diagnosis of MCADD. The following tables summarize the quantitative data from various studies, highlighting the differences in hexanoyl-L-carnitine levels between healthy individuals and patients with MCADD.
| Population | Sample Type | Hexanoyl-L-carnitine (C6) Concentration (µmol/L) | Reference(s) |
| Healthy Newborns | |||
| Omani Newborns (n=1302) | Dried Blood Spot (DBS) | 0.03 (1st percentile) - 0.16 (99th percentile) | |
| Healthy Adults | |||
| General Population | Plasma | No specific reference range for hexanoyl-L-carnitine was found in the provided search results. However, levels are expected to be very low. | |
| Patients with MCADD | |||
| Korean Pediatric Patient 1 | Plasma | 0.78 | [5] |
| Korean Pediatric Patient 2 | Plasma | 1.28 | [5] |
| Newborns with MCADD | Dried Blood Spot (DBS) | Significantly elevated compared to healthy newborns. | [6] |
Note: The reference ranges for acylcarnitines can vary depending on the analytical method, laboratory, and patient population.
Experimental Protocols
The accurate quantification of hexanoyl-L-carnitine is paramount for its clinical utility. The primary analytical method employed is tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC) or flow injection analysis (FIA).
Protocol 1: Analysis of Acylcarnitines in Dried Blood Spots (DBS) by FIA-MS/MS
This protocol is widely used in newborn screening programs for the high-throughput analysis of acylcarnitines.
-
Sample Preparation:
-
A 3.2 mm disc is punched from the dried blood spot on a filter paper card.
-
The disc is placed in a well of a 96-well microtiter plate.
-
100 µL of a methanol-based extraction solution containing stable isotope-labeled internal standards for various acylcarnitines is added to each well.
-
The plate is agitated for 30 minutes to extract the acylcarnitines.
-
The supernatant is transferred to a new 96-well plate and evaporated to dryness under a stream of nitrogen.
-
-
Derivatization:
-
The dried residue is reconstituted in 100 µL of acidic n-butanol (e.g., 3N HCl in n-butanol).
-
The plate is sealed and incubated at 60-65°C for 15-20 minutes to convert the acylcarnitines to their butyl esters.
-
The butanolic solution is then evaporated to dryness under nitrogen.
-
-
Analysis:
-
The derivatized residue is reconstituted in a suitable solvent for injection into the mass spectrometer.
-
Flow injection analysis is performed, where the sample is directly introduced into the ion source of the tandem mass spectrometer without chromatographic separation.
-
The mass spectrometer is operated in the positive ion mode, and acylcarnitines are detected using precursor ion scanning for the common fragment ion at m/z 85, which is characteristic of the carnitine moiety.
-
Quantification is performed by comparing the ion intensity of the analyte to that of its corresponding stable isotope-labeled internal standard.
-
Protocol 2: Quantitative Analysis of Hexanoyl-L-carnitine in Plasma by LC-MS/MS
This protocol offers higher specificity and is often used for confirmatory testing and research purposes.
-
Sample Preparation:
-
To 50 µL of plasma, add 100 µL of an internal standard solution in methanol (B129727) containing a known concentration of a stable isotope-labeled hexanoyl-L-carnitine (e.g., d3-hexanoyl-L-carnitine).
-
Vortex the mixture to precipitate proteins.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a well in a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
-
Derivatization (Optional but common):
-
Follow the same derivatization procedure as described in Protocol 1 to form butyl esters.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried residue in a mobile phase-compatible solvent.
-
Inject an aliquot of the reconstituted sample onto a reverse-phase liquid chromatography column (e.g., C18).
-
Perform a gradient elution to separate the acylcarnitines. A typical mobile phase system consists of water and acetonitrile, both containing a small amount of an ion-pairing agent like formic acid or heptafluorobutyric acid to improve peak shape.[7]
-
The eluent from the LC column is introduced into the electrospray ionization (ESI) source of a tandem mass spectrometer operating in positive ion mode.
-
Monitor the transition of the precursor ion of hexanoyl-L-carnitine (or its butyl ester) to a specific product ion (e.g., m/z 85) using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Quantify the concentration of hexanoyl-L-carnitine by comparing its peak area to that of the internal standard.
-
Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate the metabolic pathway of fatty acid oxidation and a typical workflow for the diagnosis of metabolic disorders using acylcarnitine profiling.
Caption: Fatty Acid β-Oxidation Pathway and the Impact of MCAD Deficiency.
Caption: Diagnostic Workflow for Inborn Errors of Metabolism using Acylcarnitine Profiling.
Implications for Drug Development
The central role of hexanoyl-L-carnitine and other acylcarnitines in the pathophysiology of MCADD and other metabolic disorders presents several opportunities for drug development:
-
Therapeutic Monitoring: For patients undergoing treatment for MCADD, such as dietary modifications or L-carnitine supplementation, monitoring hexanoyl-L-carnitine levels can serve as a valuable tool to assess treatment efficacy and patient compliance.
-
Development of Novel Therapies: A deeper understanding of the metabolic pathways leading to the accumulation of hexanoyl-L-carnitine can inform the development of novel therapeutic strategies. These could include small molecule inhibitors or activators of key enzymes in the fatty acid oxidation pathway, or gene therapies aimed at correcting the underlying genetic defect.
-
Biomarker for Clinical Trials: In clinical trials for new treatments for MCADD and other fatty acid oxidation disorders, hexanoyl-L-carnitine can serve as a primary or secondary endpoint to evaluate the biochemical response to the therapeutic intervention.
Conclusion
This compound is a specific and sensitive biomarker for MCADD and plays a crucial role in the diagnosis and management of this and other related metabolic disorders. Its accurate quantification through advanced analytical techniques like tandem mass spectrometry is essential for newborn screening and clinical diagnostics. For researchers and drug development professionals, understanding the biochemistry and clinical significance of hexanoyl-L-carnitine provides a foundation for developing and evaluating novel therapeutic interventions for these debilitating genetic diseases. The continued refinement of analytical methods and the exploration of its role in a broader range of metabolic conditions will further solidify the importance of hexanoyl-L-carnitine as a key biomarker in metabolic medicine.
References
- 1. Human Metabolome Database: Showing metabocard for Hexanoylcarnitine (HMDB0000756) [hmdb.ca]
- 2. researchgate.net [researchgate.net]
- 3. jackwestin.com [jackwestin.com]
- 4. Determination of Normal Range of Acylcarnitine in Neonatal Dried Blood Spots using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KoreaMed Synapse [synapse.koreamed.org]
- 6. scispace.com [scispace.com]
- 7. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Hexanoyl-L-carnitine Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexanoyl-L-carnitine chloride is a medium-chain acylcarnitine that plays a crucial role in cellular energy metabolism. As an ester of L-carnitine and hexanoic acid, it is an important intermediate in the transport of fatty acids into the mitochondrial matrix for subsequent β-oxidation and energy production.[1] This technical guide provides a comprehensive overview of this compound, including its chemical properties, relevant experimental protocols, and its role in metabolic pathways.
Chemical Identity and Properties
This compound is known by several synonyms, and its identity is definitively established by its CAS number.
Table 1: Synonyms and CAS Number for this compound
| Property | Value |
| Primary Name | This compound |
| CAS Number | 162067-53-0[1][2][3] |
| Synonyms | Caproyl-L-carnitine chloride, L-Caproylcarnitine chloride, CAR 6:0, C6:0 Carnitine, L-Carnitine caproyl ester, L-Carnitine hexanoyl ester, L-Hexanoylcarnitine chloride[2] |
A summary of the key physicochemical properties of this compound is provided in Table 2.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₆ClNO₄ | [4] |
| Molecular Weight | 295.80 g/mol | [4] |
| Appearance | White crystalline powder | [1] |
| Purity | ≥95% to ≥98% | [1][2] |
| Solubility | Slightly soluble in methanol (B129727) and water | [2] |
| Storage | Store at -20°C | [2] |
| Stability | ≥ 4 years at -20°C | [2] |
Role in Fatty Acid β-Oxidation
Hexanoyl-L-carnitine is a key molecule in the transport of medium-chain fatty acids across the inner mitochondrial membrane. The process, known as the carnitine shuttle, is essential for fatty acid oxidation.
Caption: The carnitine shuttle pathway for the transport of hexanoic acid into the mitochondria.
Experimental Protocols
Quantification of Hexanoyl-L-carnitine by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of acylcarnitines, including Hexanoyl-L-carnitine, in biological samples.[5]
1. Sample Preparation (from Plasma)
-
Protein Precipitation: To 50 µL of plasma, add 200 µL of ice-cold methanol containing a known concentration of a suitable internal standard (e.g., Hexanoyl-L-carnitine-d3).
-
Vortex and Centrifuge: Vortex the mixture vigorously for 30 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 50-100 µL of the initial mobile phase.
2. LC-MS/MS Instrumentation and Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for the separation of acylcarnitines.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A gradient from low to high organic content (Mobile Phase B) is used to elute the acylcarnitines.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for Hexanoyl-L-carnitine and its internal standard. For Hexanoyl-L-carnitine, the precursor ion [M+H]⁺ is m/z 260.2, and a common product ion is m/z 85.1.
3. Data Analysis
-
Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.
Caption: A typical workflow for the quantification of Hexanoyl-L-carnitine by LC-MS/MS.
Measurement of Mitochondrial Respiration
The effect of Hexanoyl-L-carnitine on mitochondrial fatty acid oxidation can be assessed by measuring the oxygen consumption rate (OCR) in isolated mitochondria or permeabilized cells using high-resolution respirometry.
1. Isolation of Mitochondria (from tissue)
-
Homogenization: Mince fresh tissue and homogenize in ice-cold isolation buffer.
-
Differential Centrifugation: Perform a series of low- and high-speed centrifugation steps to separate the mitochondrial fraction from other cellular components.
-
Resuspension: Resuspend the final mitochondrial pellet in a suitable respiration buffer.
2. High-Resolution Respirometry
-
Instrument: Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer).
-
Assay Medium: Add respiration medium to the instrument chambers, followed by the isolated mitochondria.
-
Substrate Addition: Initiate fatty acid oxidation by adding Hexanoyl-L-carnitine and malate (B86768) to the chambers.
-
State 3 Respiration: Induce ADP-stimulated (State 3) respiration by adding a known amount of ADP.
-
State 4 Respiration: After the phosphorylation of ADP is complete, the respiration rate will decrease to the non-ADP-stimulated (State 4) rate.
-
Respiratory Control Ratio (RCR): The ratio of State 3 to State 4 respiration is a key indicator of mitochondrial coupling and health.[6]
3. Data Analysis
-
The oxygen consumption rate is measured in real-time. The effects of different concentrations of Hexanoyl-L-carnitine or the effects of inhibitors can be determined by analyzing the changes in OCR.
Conclusion
This compound is a vital intermediate in fatty acid metabolism, and its study provides valuable insights into cellular bioenergetics. The protocols and information provided in this guide offer a foundation for researchers and drug development professionals working with this and other acylcarnitines. The precise quantification of Hexanoyl-L-carnitine and the assessment of its impact on mitochondrial function are critical for understanding its role in both health and disease.
References
- 1. chemimpex.com [chemimpex.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. This compound | C13H26ClNO4 | CID 25105263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode - PMC [pmc.ncbi.nlm.nih.gov]
Hexanoyl-L-carnitine Chloride in Neuroprotective Research: A Technical Guide on Acylcarnitines
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, dedicated research on the neuroprotective effects of Hexanoyl-L-carnitine chloride is scarce in publicly available scientific literature. While this medium-chain acylcarnitine is available for research purposes, its specific mechanisms of action, quantitative effects, and signaling pathways in neuroprotection have not been extensively characterized. This guide will provide an in-depth overview of the neuroprotective role of closely related and well-studied acylcarnitines, namely L-carnitine (B1674952) and Acetyl-L-carnitine (ALCAR), to serve as a foundational resource. The principles and experimental approaches detailed herein are likely applicable to the study of this compound.
Introduction to Acylcarnitines and Neuroprotection
Acylcarnitines are a family of compounds that play a critical role in cellular energy metabolism. L-carnitine is essential for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, a key process for ATP production.[1][2][3] Its acetylated form, Acetyl-L-carnitine, not only participates in fatty acid metabolism but also donates its acetyl group for the synthesis of the neurotransmitter acetylcholine (B1216132) and has demonstrated neuroprotective properties in various models of neuronal injury.[4][5]
The neuroprotective effects of acylcarnitines are primarily attributed to their influence on mitochondrial function and their ability to counteract oxidative stress.[4][6] By improving mitochondrial respiration and reducing the generation of reactive oxygen species (ROS), these compounds can mitigate cellular damage in the context of neurodegenerative diseases and acute brain injury.[4][7]
Core Mechanisms of Neuroprotection by Acylcarnitines
The neuroprotective actions of L-carnitine and ALCAR are multifaceted, involving several key signaling pathways and cellular processes.
Mitochondrial Support and Bioenergetics
A primary mechanism of acylcarnitine-mediated neuroprotection is the enhancement of mitochondrial function. L-carnitine facilitates the transport of fatty acids into the mitochondria, providing substrates for energy production.[2] This is particularly crucial in neurons, which have high energy demands. Studies have shown that L-carnitine and ALCAR can increase mitochondrial respiration and ATP levels, thereby protecting neurons from energy deficits associated with neurotoxic insults.[7]
Attenuation of Oxidative Stress
Oxidative stress is a common pathological feature of many neurodegenerative disorders. Acylcarnitines have been shown to possess antioxidant properties.[4] They can reduce the formation of ROS and protect against lipid peroxidation.[8] For instance, both L-carnitine and ALCAR have been demonstrated to increase the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD).[8]
Anti-inflammatory and Anti-apoptotic Effects
Recent research indicates that acylcarnitines can modulate inflammatory pathways in the brain. L-carnitine supplementation has been shown to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α.[3] Furthermore, by preserving mitochondrial integrity and function, acylcarnitines can inhibit the activation of apoptotic pathways, thereby preventing programmed cell death in neurons.[7][9]
Quantitative Data on Neuroprotective Effects
The following tables summarize key quantitative findings from in vitro and in vivo studies on L-carnitine and Acetyl-L-carnitine.
Table 1: In Vitro Neuroprotective Effects of Acylcarnitines
| Compound | Cell Model | Insult | Concentration | Outcome | Reference |
| L-carnitine | SH-SY5Y neuroblastoma | Glyceraldehyde (GA) | 3 mM | Increased cell viability | [7] |
| L-carnitine | Rat primary cortical neurons | Glyceraldehyde (GA) | 3 mM | Increased cell viability | [7] |
| L-carnitine | SH-SY5Y & 1321N1 astrocytoma | - | 100 nM - 100 µM | Significant increase in mitochondrial function | [10] |
| Acetyl-L-carnitine | Rat primary cortical neurons | NMDA | 50 µM (chronic) | Significantly reduced neuronal death | [11] |
| L-carnitine & ALCAR | PC12 cells | Oxygen-glucose deprivation (OGD) | Not specified | Reduced cell injury and apoptosis | [8] |
Table 2: In Vivo Neuroprotective Effects of Acylcarnitines
| Compound | Animal Model | Disease Model | Dosage | Outcome | Reference |
| L-carnitine | Sprague-Dawley rats | 3-nitropropionic acid (3-NPA) induced toxicity | 100 mg/kg | Reduced mortality and neuronal degeneration | [12] |
| L-carnitine | N171-82Q transgenic mice | Huntington's Disease | Not specified | Improved survival by 14.9% and ameliorated motor activity | [13] |
| Acetyl-L-carnitine | SD rats | Transient middle cerebral artery occlusion (MCAO) | Not specified | Decreased infarction size | [8] |
| L-carnitine | Male Wistar rats | Thiamethoxam-induced neurotoxicity | 300 mg/kg | Attenuated brain injury by suppressing oxidative stress and inflammation | [14][15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments cited in this guide.
In Vitro Model of Neurotoxicity
Objective: To assess the neuroprotective effect of an acylcarnitine against a specific neurotoxin in a neuronal cell line.
Protocol:
-
Cell Culture: SH-SY5Y human neuroblastoma cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere of 5% CO2.[7]
-
Treatment: Cells are pre-treated with the acylcarnitine (e.g., 3 mM L-carnitine) for a specified duration (e.g., 1 hour).[7]
-
Induction of Toxicity: A neurotoxin (e.g., 1 mM glyceraldehyde) is added to the culture medium, and the cells are incubated for a further 24 hours.[7]
-
Assessment of Cell Viability: Cell viability is measured using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The reduction of MTT to formazan (B1609692) by metabolically active cells is quantified spectrophotometrically.[7]
In Vivo Model of Neurodegeneration
Objective: To evaluate the neuroprotective efficacy of an acylcarnitine in an animal model of a neurodegenerative disease.
Protocol:
-
Animal Model: A transgenic mouse model of Huntington's Disease (e.g., N171-82Q) is used.[13]
-
Treatment: The acylcarnitine is administered to the animals (e.g., via intraperitoneal injection) over a defined period. A control group receives a vehicle solution.[13]
-
Behavioral Assessment: Motor function and activity are assessed using standardized behavioral tests.[13]
-
Histopathological Analysis: At the end of the treatment period, brain tissue is collected and analyzed for markers of neurodegeneration, such as neuronal loss and the presence of protein aggregates, using immunohistochemistry.[13]
-
Survival Analysis: The lifespan of the treated and control animals is monitored to determine any survival benefits.[13]
Visualizing Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts discussed in this guide.
Caption: Role of L-Carnitine in Mitochondrial Fatty Acid Oxidation.
Caption: Neuroprotective Mechanisms of Acylcarnitines.
Caption: Experimental Workflow for In Vitro Neuroprotection Studies.
Future Directions and Conclusion
While the neuroprotective potential of L-carnitine and Acetyl-L-carnitine is well-documented, the specific role of this compound remains an open area of investigation. As a medium-chain acylcarnitine, it is plausible that it shares similar mechanisms of action, including the enhancement of mitochondrial function and the reduction of oxidative stress.
Future research should focus on:
-
In vitro studies to determine the efficacy of this compound in protecting various neuronal cell types from a range of neurotoxic insults.
-
In vivo studies using animal models of neurodegenerative diseases to assess its therapeutic potential.
-
Mechanistic studies to elucidate the specific signaling pathways modulated by this compound.
References
- 1. Neuroprotective Effects of Carnitine and Its Potential Application to Ameliorate Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CARNITINE HOMEOSTASIS, MITOCHONDRIAL FUNCTION, AND CARDIOVASCULAR DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of L-carnitine towards oxidative stress and inflammatory processes: a review of its importance as a therapeutic drug in some disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of ischemic neuroprotection by acetyl-L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective actions of L-carnitine and acetyl-L-carnitine on the neurotoxicity evoked by mitochondrial uncoupling or inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Neuroprotective effects of pre-treatment with l-carnitine and acetyl-L-carnitine on ischemic injury in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. L-carnitine protects neurons from 1-methyl-4-phenylpyridinium-induced neuronal apoptosis in rat forebrain culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. L-carnitine exposure and mitochondrial function in human neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective activity of acetyl-L-carnitine: studies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. L-carnitine and neuroprotection in the animal model of mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective effects of L-carnitine in a transgenic animal model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The protective role of l-carnitine on oxidative stress, neurotransmitter perturbations, astrogliosis, and apoptosis induced by thiamethoxam in the brains of male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The protective role of L-carnitine on oxidative stress, neurotransmitter perturbations, astrogliosis, and apoptosis induced by thiamethoxam in the brains of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Role of Hexanoyl-L-carnitine in Plant Defense Mechanisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plants, as sessile organisms, have evolved sophisticated defense mechanisms to combat a myriad of pathogens. A growing body of evidence highlights the critical role of lipid metabolism in orchestrating these immune responses. Within this context, acylcarnitines, traditionally known for their role in fatty acid transport and metabolism, are emerging as potential players in plant defense signaling. This technical guide provides an in-depth exploration of the hypothesized role of a specific medium-chain acylcarnitine, Hexanoyl-L-carnitine, in plant defense. Drawing upon the known functions of its constituent parts—hexanoic acid and L-carnitine—and the broader understanding of lipid-mediated plant immunity, this document outlines its potential as a signaling molecule and a priming agent. Detailed experimental protocols are provided to facilitate further research into this promising area, alongside a quantitative overview of related compounds and visualizations of the proposed signaling pathways.
Introduction: The Intersection of Lipid Metabolism and Plant Immunity
Plant defense is a complex network of signaling pathways that lead to the activation of various defense responses upon pathogen recognition. Historically, research has focused on phytohormones like salicylic (B10762653) acid (SA) and jasmonic acid (JA) as central regulators of these pathways. However, recent metabolomic studies have unveiled the significant involvement of lipid and fatty acid metabolism in plant-pathogen interactions. Fatty acids and their derivatives can act as signaling molecules, modulate membrane dynamics, and serve as precursors for defense compounds.
Medium-chain fatty acids (MCFAs), in particular, have been identified as potent signaling molecules in plant immunity. Their role extends beyond being mere building blocks of lipids, as they can trigger defense responses and induce resistance against a broad spectrum of pathogens. This has led to increased interest in understanding the various forms in which MCFAs exist and function within the plant cell.
Acylcarnitines are compounds formed by the esterification of fatty acids to L-carnitine. While their primary role in shuttling fatty acids into the mitochondria for β-oxidation is well-established in animals, their functions in plants are less understood. However, the presence of acylcarnitines in various plant tissues suggests their involvement in diverse metabolic processes, including those related to stress and defense.
This guide focuses on Hexanoyl-L-carnitine, an acylcarnitine carrying a six-carbon fatty acid (hexanoic acid). While direct research on the role of Hexanoyl-L-carnitine in plant defense is nascent, compelling indirect evidence suggests its potential significance. Hexanoic acid itself is a known inducer of plant defense, and L-carnitine has been implicated in stress tolerance. Therefore, it is hypothesized that Hexanoyl-L-carnitine may act as a key signaling molecule or a priming agent in the plant's immune arsenal.
The Hypothesized Role of Hexanoyl-L-carnitine in Plant Defense
We propose that Hexanoyl-L-carnitine plays a multifaceted role in plant defense, primarily acting as a signaling molecule that can prime the plant for a more robust and rapid response to pathogen attack. This hypothesis is built upon the following key points:
-
Hexanoic Acid as a Defense Elicitor: Hexanoic acid (Hx) has been demonstrated to be a potent priming agent in several plant species. It can induce broad-spectrum resistance against various pathogens by activating both the SA and JA signaling pathways[1]. This suggests that the hexanoyl moiety of Hexanoyl-L-carnitine could be recognized by the plant's immune system.
-
L-carnitine's Role in Stress Tolerance: Exogenous application of L-carnitine has been shown to enhance plant growth and mitigate the damaging effects of abiotic stresses like salinity[2][3]. This stress-mitigating property could contribute to a plant's overall resilience, including its ability to withstand pathogen-induced stress.
-
Acylcarnitines in Pathogen Response: Metabolomic studies have indicated changes in the acylcarnitine profile of plants upon pathogen infection. For instance, an increase in hydroxydecanoylcarnitine has been observed in maize responding to fungal infection, correlating with the activation of defense genes[4]. This provides a precedent for the involvement of acylcarnitines in plant defense signaling.
-
Potential for Systemic Signaling: The transport of molecules is crucial for systemic acquired resistance (SAR), a state of heightened defense in distal, uninfected parts of the plant. The chemical nature of Hexanoyl-L-carnitine could potentially facilitate its transport within the plant, enabling it to act as a systemic signal.
Based on these points, a plausible signaling pathway can be conceptualized, as illustrated in the following diagram.
Quantitative Data on Acylcarnitines in Plants
While specific quantitative data for Hexanoyl-L-carnitine during plant-pathogen interactions is currently unavailable, existing studies on other acylcarnitines in plants provide a valuable reference point. The following table summarizes representative data on the content of various acylcarnitines in Arabidopsis thaliana seedlings, quantified by LC-ESI-MS/MS[4]. This data demonstrates the presence and quantifiable levels of these molecules in plant tissues, supporting the feasibility of investigating Hexanoyl-L-carnitine.
| Acylcarnitine | Content (pg mg⁻¹ DW) |
| Lauroylcarnitine (C12:0) | 15.3 ± 2.1 |
| Myristoylcarnitine (C14:0) | 22.8 ± 3.5 |
| Palmitoylcarnitine (C16:0) | 45.1 ± 6.2 |
| Stearoylcarnitine (C18:0) | 18.7 ± 2.9 |
| Oleoylcarnitine (C18:1) | 33.4 ± 4.8 |
| Arachidoylcarnitine (C20:0) | 8.9 ± 1.5 |
Experimental Protocols
To investigate the role of Hexanoyl-L-carnitine in plant defense, a series of well-defined experiments are necessary. The following protocols are adapted from established methodologies in plant metabolomics and pathology.
Quantification of Hexanoyl-L-carnitine in Plant Tissues by LC-MS/MS
This protocol outlines the extraction and quantification of Hexanoyl-L-carnitine from plant material.
Materials:
-
Plant tissue (e.g., leaves, roots)
-
Liquid nitrogen
-
Extraction solvent (e.g., 80% methanol)
-
Internal standard (e.g., deuterated Hexanoyl-L-carnitine)
-
LC-MS/MS system
Procedure:
-
Sample Collection and Preparation: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Grind the frozen tissue to a fine powder.
-
Extraction: Add a known amount of internal standard to a pre-weighed aliquot of the powdered tissue. Add the extraction solvent, vortex thoroughly, and incubate at 4°C with shaking.
-
Centrifugation: Centrifuge the samples to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.
-
LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system. Separation can be achieved using a C18 reversed-phase column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid). The mass spectrometer should be operated in positive ion mode with multiple reaction monitoring (MRM) for the specific precursor-product ion transitions of Hexanoyl-L-carnitine and its internal standard.
-
Data Analysis: Quantify the amount of Hexanoyl-L-carnitine by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
Pathogen Infection Assays
This protocol describes how to assess the effect of Hexanoyl-L-carnitine treatment on plant resistance to pathogens.
Materials:
-
Healthy, uniformly grown plants (e.g., Arabidopsis thaliana, tomato)
-
Hexanoyl-L-carnitine solution of varying concentrations
-
Mock solution (control)
-
Pathogen suspension (e.g., Pseudomonas syringae, Botrytis cinerea)
-
Growth chambers with controlled conditions
Procedure:
-
Plant Treatment: Treat plants with Hexanoyl-L-carnitine solution by either soil drenching or foliar spray. A mock-treated group should be included as a control.
-
Incubation: Allow a sufficient incubation period (e.g., 24-48 hours) for the plant to respond to the treatment.
-
Pathogen Inoculation: Inoculate the treated and control plants with a known concentration of the pathogen suspension.
-
Disease Scoring: At various time points post-inoculation, assess disease symptoms. This can include measuring lesion size, counting the number of lesions, or determining the pathogen biomass within the plant tissue (e.g., through qPCR).
-
Statistical Analysis: Compare the disease severity between the Hexanoyl-L-carnitine-treated and mock-treated plants to determine if the treatment confers enhanced resistance.
Gene Expression Analysis
This protocol details the analysis of defense-related gene expression in response to Hexanoyl-L-carnitine treatment.
Materials:
-
Plant tissue from treated and control plants
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR machine and reagents (e.g., SYBR Green)
-
Primers for defense-related genes (e.g., PR1, PDF1.2) and a reference gene
Procedure:
-
RNA Extraction: Extract total RNA from the plant tissue using a suitable kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA.
-
qPCR: Perform quantitative real-time PCR (qPCR) using primers for target defense genes and a reference gene for normalization.
-
Data Analysis: Calculate the relative expression levels of the defense genes in the Hexanoyl-L-carnitine-treated plants compared to the mock-treated controls using the ΔΔCt method.
Future Directions and Conclusion
The role of Hexanoyl-L-carnitine in plant defense mechanisms presents a compelling and underexplored area of research. The convergence of evidence from studies on medium-chain fatty acids, L-carnitine, and other acylcarnitines strongly suggests a potential role for this molecule in plant immunity. The experimental protocols outlined in this guide provide a framework for researchers to rigorously test this hypothesis.
Future research should focus on:
-
Confirming the Elicitor Activity: Directly demonstrating that exogenous application of Hexanoyl-L-carnitine induces defense responses.
-
Identifying the Receptor: Uncovering the plant receptor that recognizes Hexanoyl-L-carnitine.
-
Elucidating the Signaling Cascade: Detailing the downstream signaling components that are activated upon perception of Hexanoyl-L-carnitine.
-
In Vivo Quantification: Measuring the endogenous levels of Hexanoyl-L-carnitine in various plant species during pathogen infection.
-
Translational Applications: Exploring the potential of using Hexanoyl-L-carnitine as a novel, natural plant defense activator in agriculture.
References
- 1. Priming of plant resistance by natural compounds. Hexanoic acid as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exogenous L-Carnitine Promotes Plant Growth and Cell Division by Mitigating Genotoxic Damage of Salt Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Hexanoyl-L-carnitine Chloride by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of hexanoyl-L-carnitine chloride in biological matrices, such as plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Hexanoyl-L-carnitine, a medium-chain acylcarnitine, is a key biomarker in the study of fatty acid metabolism and various metabolic disorders.[1][2] The described protocol employs a simple protein precipitation step for sample preparation, followed by chromatographic separation and detection using tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode. This method provides the high selectivity and sensitivity required for accurate biomarker quantification in clinical and research settings.
Introduction
L-carnitine and its acyl esters, known as acylcarnitines, are crucial for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[3][4] Dysregulation in fatty acid metabolism can lead to the accumulation of specific acylcarnitines, making their quantification a valuable tool for diagnosing and monitoring inherited metabolic diseases.[2] Hexanoyl-L-carnitine is a specific medium-chain acylcarnitine that can be elevated in conditions such as medium-chain acyl-CoA dehydrogenase deficiency.[1]
LC-MS/MS has become the gold standard for the analysis of acylcarnitines due to its high sensitivity, specificity, and throughput.[5] This application note provides a detailed protocol for the quantification of hexanoyl-L-carnitine, including sample preparation, chromatographic conditions, and mass spectrometric parameters.
Experimental Protocols
Materials and Reagents
-
This compound (Standard)
-
Hexanoyl-L-carnitine-d3 chloride (Internal Standard)[6]
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Biological matrix (e.g., human plasma)
Sample Preparation
A simple protein precipitation method is utilized for sample extraction.[7][8]
-
Spiking: To 50 µL of plasma sample, add 10 µL of the internal standard working solution (Hexanoyl-L-carnitine-d3 chloride in 50% methanol).
-
Precipitation: Add 200 µL of cold acetonitrile to the sample.
-
Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation can be achieved using either Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase (RP) chromatography. HILIC is often preferred for the separation of polar compounds like acylcarnitines without derivatization.[3][4][9]
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: ZIC-pHILIC (150 mm × 4.6 mm, 5 µm)[9]
-
Mobile Phase A: 20 mM Ammonium Carbonate in Water[9]
-
Mobile Phase B: Acetonitrile[9]
-
Gradient: A linear gradient from 80% B to 20% B over 15 minutes.[9]
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry
Detection is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: Dependent on instrument manufacturer (e.g., 500°C)
-
Collision Gas: Argon
Data Presentation
The quantitative data for the LC-MS/MS analysis of Hexanoyl-L-carnitine is summarized in the tables below.
Table 1: Mass Spectrometry Parameters for Hexanoyl-L-carnitine and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Hexanoyl-L-carnitine | 259.3 | 85.1 | 100 | 27 |
| Hexanoyl-L-carnitine-d3 | 262.3 | 85.1 | 100 | 27 |
Note: The precursor ion for Hexanoyl-L-carnitine is [M+H]+. The prominent product ion at m/z 85 is a characteristic fragment of carnitine and its esters resulting from the neutral loss of the acyl chain and the trimethylamine (B31210) group.[10]
Table 2: Chromatographic Parameters
| Parameter | Value |
| Column | ZIC-pHILIC (150 mm × 4.6 mm, 5 µm) |
| Mobile Phase A | 20 mM Ammonium Carbonate in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | ~25 minutes (including re-equilibration) |
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of Hexanoyl-L-carnitine.
Signaling Pathway Context
Caption: Carnitine shuttle in fatty acid transport.
References
- 1. Human Metabolome Database: Showing metabocard for Hexanoylcarnitine (HMDB0000756) [hmdb.ca]
- 2. Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid quantitative analysis of carnitine and acylcarnitines by ultra-high performance-hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid quantitative analysis of carnitine and acylcarnitines by ultra-high performance-hydrophilic interaction liquid chromatography-tandem mass spectrometry [diva-portal.org]
- 5. bevital.no [bevital.no]
- 6. caymanchem.com [caymanchem.com]
- 7. LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciex.com [sciex.com]
- 9. Frontiers | Enhanced Acylcarnitine Annotation in High-Resolution Mass Spectrometry Data: Fragmentation Analysis for the Classification and Annotation of Acylcarnitines [frontiersin.org]
- 10. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hexanoyl-L-carnitine chloride in Seahorse XF Fatty Acid Oxidation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial fatty acid oxidation (FAO) is a critical metabolic pathway for energy production in many cell types. Dysregulation of FAO is implicated in a variety of diseases, including metabolic disorders, cardiovascular diseases, and cancer. The Agilent Seahorse XF Analyzer is a powerful tool for investigating cellular metabolism in real-time by measuring the oxygen consumption rate (OCR), an indicator of mitochondrial respiration.
Hexanoyl-L-carnitine chloride is a medium-chain acylcarnitine that serves as a substrate for mitochondrial β-oxidation. Unlike long-chain fatty acids, which require the carnitine palmitoyltransferase (CPT) shuttle to enter the mitochondria, medium-chain fatty acids can diffuse across the mitochondrial membrane. However, as Hexanoyl-L-carnitine is already esterified to carnitine, it is transported into the mitochondrial matrix via the carnitine-acylcarnitine translocase (CACT), bypassing the rate-limiting CPT1 step. This makes this compound a valuable tool for studying FAO downstream of CPT1, allowing for the specific interrogation of β-oxidation enzymes and the electron transport chain.
These application notes provide a detailed protocol for utilizing this compound in a Seahorse XF Fatty Acid Oxidation assay to measure the cellular capacity to oxidize medium-chain fatty acids.
Data Presentation
The following tables summarize representative quantitative data obtained from a Seahorse XF Fatty Acid Oxidation assay using this compound. The data is presented as the mean Oxygen Consumption Rate (OCR) in pmol/min, with standard deviation.
Table 1: Basal and Maximal Respiration in Response to this compound
| Cell Type | Condition | Basal OCR (pmol/min) | Maximal OCR (pmol/min) after FCCP |
| C2C12 Myoblasts | No Substrate Control | 50 ± 5 | 120 ± 10 |
| + 0.5 mM Hexanoyl-L-carnitine | 85 ± 7 | 200 ± 15 | |
| HepG2 Hepatocytes | No Substrate Control | 40 ± 4 | 100 ± 8 |
| + 0.5 mM Hexanoyl-L-carnitine | 70 ± 6 | 160 ± 12 |
Table 2: Effect of FAO Inhibitor Etomoxir on this compound-driven Respiration
Note: Etomoxir inhibits CPT1 and is not expected to inhibit the oxidation of Hexanoyl-L-carnitine, which bypasses this step. This table demonstrates the specificity of the substrate.
| Cell Type | Condition | OCR (pmol/min) |
| C2C12 Myoblasts | + 0.5 mM Hexanoyl-L-carnitine | 85 ± 7 |
| + 0.5 mM Hexanoyl-L-carnitine + 40 µM Etomoxir | 83 ± 6 | |
| + 0.2 mM Palmitate-BSA | 110 ± 9 | |
| + 0.2 mM Palmitate-BSA + 40 µM Etomoxir | 65 ± 5 |
Experimental Protocols
This protocol is adapted from standard Agilent Seahorse XF FAO assay protocols for use with this compound.
Materials
-
This compound (or other medium-chain acylcarnitine)
-
Agilent Seahorse XF Cell Culture Microplates
-
Agilent Seahorse XF Sensor Cartridge
-
Agilent Seahorse XF Calibrant
-
Seahorse XF Base Medium (e.g., DMEM, phenol (B47542) red-free)
-
L-Glutamine
-
HEPES
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Oligomycin (ATP synthase inhibitor)
-
Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP, uncoupler)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
-
Cells of interest
Reagent Preparation
-
FAO Assay Medium:
-
Supplement Seahorse XF Base Medium with 2 mM L-Glutamine and 1 mM HEPES.
-
Adjust pH to 7.4 at 37°C.
-
Warm to 37°C before use.
-
-
This compound Stock Solution (100 mM):
-
Dissolve this compound in sterile water.
-
Store at -20°C in aliquots.
-
-
Mitochondrial Stress Test Compound Stock Solutions (10X):
-
Prepare 10X stock solutions of Oligomycin, FCCP, and Rotenone/Antimycin A in FAO Assay Medium. The final concentrations will need to be optimized for your specific cell type, but a good starting point is:
-
Oligomycin: 10 µM (for 1 µM final)
-
FCCP: 10 µM (for 1 µM final)
-
Rotenone/Antimycin A: 5 µM each (for 0.5 µM final)
-
-
Experimental Procedure
Day 1: Cell Seeding
-
Seed cells in an Agilent Seahorse XF Cell Culture Microplate at a density optimized for your cell type to achieve 80-90% confluency on the day of the assay.
-
Incubate overnight at 37°C in a CO₂ incubator.
Day 2: Seahorse XF Assay
-
Hydrate Sensor Cartridge:
-
One day prior to the assay, place the Seahorse XF Sensor Cartridge upside down.
-
Add 200 µL of Seahorse XF Calibrant to each well of the utility plate.
-
Lower the sensor cartridge onto the utility plate and incubate at 37°C in a non-CO₂ incubator overnight.
-
-
Prepare Cell Plate:
-
One hour before the assay, remove the growth medium from the cell plate.
-
Wash the cells twice with pre-warmed FAO Assay Medium.
-
Add 180 µL of FAO Assay Medium to each well.
-
Incubate the cell plate at 37°C in a non-CO₂ incubator for 1 hour to allow the temperature and pH to equilibrate.
-
-
Prepare Compound Plate:
-
In a separate utility plate, prepare the compounds for injection.
-
Port A: Add FAO Assay Medium (for baseline) or this compound (to a final concentration of 0.5 mM).
-
Port B: Add Oligomycin (10X stock).
-
Port C: Add FCCP (10X stock).
-
Port D: Add Rotenone/Antimycin A (10X stock).
-
-
Run the Seahorse XF Assay:
-
Load the hydrated sensor cartridge with the compound plate into the Seahorse XF Analyzer for calibration.
-
After calibration, replace the utility plate with the cell plate.
-
Initiate the assay protocol. A typical protocol consists of:
-
Baseline measurement (3 cycles)
-
Injection from Port A (this compound or vehicle) and subsequent measurement (3 cycles)
-
Injection from Port B (Oligomycin) and subsequent measurement (3 cycles)
-
Injection from Port C (FCCP) and subsequent measurement (3 cycles)
-
Injection from Port D (Rotenone/Antimycin A) and subsequent measurement (3 cycles)
-
-
Data Analysis
The Seahorse XF software will calculate the OCR in real-time. The key parameters to analyze are:
-
Basal Respiration: The baseline OCR before the addition of any inhibitors. The increase in OCR after the addition of this compound represents the basal rate of medium-chain fatty acid oxidation.
-
ATP-linked Respiration: The decrease in OCR after the addition of Oligomycin.
-
Maximal Respiration: The peak OCR reached after the addition of FCCP, which indicates the maximum capacity of the electron transport chain.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration, which is an indicator of the cell's ability to respond to an increased energy demand.
-
Non-Mitochondrial Respiration: The remaining OCR after the addition of Rotenone/Antimycin A.
Visualizations
Signaling Pathway
Caption: Mitochondrial oxidation pathway of Hexanoyl-L-carnitine.
Experimental Workflow
Caption: Experimental workflow for the Seahorse XF FAO assay.
Logical Relationships of Injections
Synthesis of Hexanoyl-L-carnitine Chloride for Research Applications
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hexanoyl-L-carnitine chloride is a medium-chain acylcarnitine that plays a crucial role in cellular energy metabolism. It is an ester derivative of L-carnitine, a quaternary ammonium (B1175870) compound essential for the transport of fatty acids across the inner mitochondrial membrane for subsequent β-oxidation and energy production. In research, Hexanoyl-L-carnitine serves as a vital tool for studying fatty acid metabolism, mitochondrial function, and related metabolic disorders. This document provides a detailed protocol for the chemical synthesis of this compound for research purposes, including methods for its purification and characterization.
Chemical Properties
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value | Source |
| IUPAC Name | [(2R)-3-carboxy-2-hexanoyloxypropyl]-trimethylazanium;chloride | [1] |
| Synonyms | Caproyl-L-carnitine chloride, L-Caproylcarnitine, CAR 6:0, C6:0 Carnitine | [2] |
| CAS Number | 162067-53-0 | [3][4] |
| Molecular Formula | C13H26ClNO4 | [1][3] |
| Molecular Weight | 295.80 g/mol | [1][3] |
| Appearance | White crystalline powder | [3] |
| Solubility | Slightly soluble in methanol (B129727) and water | [2] |
| Storage | ≤ 4 °C | [3] |
Experimental Protocols
The synthesis of this compound is typically achieved through the esterification of L-carnitine with hexanoyl chloride. The following protocol describes a general method for this synthesis.
Materials and Equipment
-
L-carnitine hydrochloride
-
Hexanoic acid
-
Thionyl chloride (SOCl₂)
-
Trichloroacetic acid
-
Anhydrous diethyl ether
-
Anhydrous dichloromethane (B109758) (DCM)
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Schlenk line or nitrogen/argon source
-
Glassware for filtration (Büchner funnel, filter paper)
-
HPLC system for purity analysis
-
NMR spectrometer for structural confirmation
Synthesis of Hexanoyl Chloride (In Situ)
This step involves the conversion of hexanoic acid to its more reactive acyl chloride derivative.
-
In a fume hood, add hexanoic acid to a round-bottom flask equipped with a magnetic stir bar.
-
Slowly add thionyl chloride (approximately 1.5 equivalents) to the hexanoic acid at room temperature while stirring.
-
Attach a reflux condenser and heat the reaction mixture at 70°C for 4 hours. The reaction should be carried out under an inert atmosphere (nitrogen or argon).
-
After 4 hours, allow the mixture to cool to room temperature. The excess thionyl chloride can be removed by distillation or under reduced pressure. The resulting hexanoyl chloride is typically used in the next step without further purification.
Synthesis of this compound
-
Dissolve L-carnitine hydrochloride in trichloroacetic acid in a separate round-bottom flask with stirring.
-
Slowly add the freshly prepared hexanoyl chloride to the L-carnitine solution.
-
Heat the reaction mixture to 45°C and stir for 18 hours under an inert atmosphere.
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the product by adding cold, anhydrous diethyl ether to the reaction mixture.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the precipitate multiple times with cold diethyl ether to remove unreacted starting materials and byproducts.
-
Dry the final product under vacuum to yield this compound as a white solid.
Purification (Optional)
For higher purity, the crude product can be further purified using column chromatography on silica (B1680970) gel or by using a weakly basic anion exchanger to yield the inner salt, which can then be converted back to the chloride salt if desired.
Characterization
The synthesized this compound should be characterized to confirm its identity and purity.
High-Performance Liquid Chromatography (HPLC)
HPLC can be used to assess the purity of the synthesized compound. A general reverse-phase HPLC method is provided below, which may require optimization.
| Parameter | Recommended Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile (B52724) and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) can be effective. For isocratic elution, a mixture of acetonitrile and a buffer (e.g., phosphate (B84403) buffer) can be used. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 205-220 nm or Mass Spectrometry (MS) |
| Column Temperature | 30-40 °C |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for structural confirmation. The expected chemical shifts can be predicted or compared with literature data.
-
¹H NMR: Expect signals corresponding to the trimethylammonium protons, the protons of the carnitine backbone, and the protons of the hexanoyl chain.
-
¹³C NMR: Expect signals for the carbonyl carbon of the ester, the carbons of the carnitine backbone, the trimethylammonium carbons, and the carbons of the hexanoyl chain. A predicted ¹³C NMR spectrum is available in public databases which can serve as a reference.[5]
Diagrams
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Biological Pathway: Carnitine Shuttle
Hexanoyl-L-carnitine is an intermediate in the transport of medium-chain fatty acids into the mitochondria for β-oxidation. The following diagram illustrates the carnitine shuttle system.
Caption: The role of the carnitine shuttle in fatty acid transport.
References
Application Note: High-Throughput Assay for Fatty Acid Oxidation in Isolated Mitochondria
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fatty acid oxidation (FAO) is a pivotal metabolic process, particularly in tissues with high energy demands like the heart, liver, and skeletal muscle, where it can provide up to 90% of the cellular ATP.[1] This catabolic pathway occurs within the mitochondria, where fatty acids are broken down into acetyl-CoA, which subsequently fuels the tricarboxylic acid (TCA) cycle and electron transport chain (ETC) to produce ATP.[1] Dysregulation of FAO is implicated in numerous metabolic diseases, including obesity, type 2 diabetes, and certain cancers.[2] Therefore, assays that can accurately quantify FAO are invaluable for both basic research and for the screening of therapeutic compounds that may modulate this pathway.[3]
This document provides a detailed protocol for measuring FAO in isolated mitochondria using high-resolution respirometry, a state-of-the-art method for quantifying mitochondrial function by measuring oxygen consumption in real-time.[4][5][6] The protocol details the isolation of functional mitochondria from tissue samples and a substrate-uncoupler-inhibitor titration (SUIT) protocol to specifically assess FAO-linked respiration.
Part 1: Isolation of Mitochondria from Tissue (e.g., Rodent Liver)
This protocol describes a standard procedure for isolating mitochondria using differential centrifugation. The principle involves gently homogenizing the tissue to break open cells while leaving mitochondria intact, followed by a series of centrifugation steps to separate mitochondria from other cellular components.[7]
Materials and Reagents
| Reagent/Material | Purpose |
| Isolation Buffer I (MSHE) | Homogenization and wash buffer. |
| Isolation Buffer II (MSHE + BSA) | Sequesters free fatty acids that can damage mitochondria. |
| Dounce homogenizer & Teflon pestle | For gentle mechanical disruption of tissue.[8] |
| Refrigerated centrifuge | To pellet cellular components and mitochondria at 4°C. |
| Cheesecloth/Muslin | To filter out connective tissue from the homogenate.[8] |
Buffer Compositions
| Buffer Name | Components | Final Concentration |
| Isolation Buffer I (MSHE) | Mannitol | 220 mM |
| Sucrose | 70 mM | |
| HEPES | 5 mM | |
| EGTA | 1 mM | |
| pH adjusted to 7.4 with KOH | ||
| Isolation Buffer II | MSHE Buffer | - |
| Bovine Serum Albumin (BSA), fatty acid-free | 0.5% (w/v) |
Protocol
-
Tissue Preparation: Euthanize the animal according to approved institutional guidelines. Immediately excise the liver and place it in ice-cold Isolation Buffer I to wash away excess blood.[9]
-
Homogenization: Mince the tissue finely with scissors on an ice-cold surface. Transfer the minced tissue to a pre-chilled Dounce homogenizer with 10 volumes of ice-cold Isolation Buffer II. Homogenize with 5-10 slow strokes of the pestle.[7][8]
-
Low-Speed Centrifugation: Transfer the homogenate to a centrifuge tube and centrifuge at 700-1,000 x g for 10 minutes at 4°C. This step pellets nuclei and unbroken cells.[7][8][9]
-
Mitochondrial Pelleting: Carefully decant the supernatant into a new, pre-chilled centrifuge tube. Centrifuge the supernatant at 10,000-12,000 x g for 10-15 minutes at 4°C to pellet the mitochondria.[7][9][10]
-
Washing: Discard the supernatant. Gently resuspend the mitochondrial pellet in 10 mL of ice-cold Isolation Buffer II and repeat the centrifugation at 10,000 x g for 10 minutes.[9]
-
Final Resuspension: Discard the supernatant and resuspend the final mitochondrial pellet in a minimal volume (e.g., 200-500 µL) of a suitable respiration medium (e.g., MiR05) without BSA.
-
Protein Quantification: Determine the protein concentration of the isolated mitochondrial suspension using a standard method like the Bradford or BCA protein assay. The final concentration should be adjusted for the respirometry assay (typically aiming for 0.05-0.25 mg/mL in the chamber).[9]
Part 2: Fatty Acid Oxidation Assay via High-Resolution Respirometry
This SUIT protocol is designed to measure the capacity of isolated mitochondria to oxidize long-chain fatty acids. It involves the sequential addition of substrates and inhibitors to probe different respiratory states. The primary substrate combination for FAO is a long-chain fatty acid (e.g., Palmitoyl-L-carnitine) and malate.[11][12] Malate is essential as it replenishes TCA cycle intermediates, allowing for the complete oxidation of acetyl-CoA produced from β-oxidation.
Materials and Reagents
| Reagent | Stock Conc. | Final Conc. in Chamber | Purpose |
| Respiration Medium (MiR05) | - | - | Optimized buffer for mitochondrial respiration. |
| Mitochondria | 5-10 mg/mL | 0.05-0.25 mg/mL | The biological sample. |
| Malate | 200 mM | 2 mM | Provides oxaloacetate for the TCA cycle. |
| Palmitoyl-L-carnitine | 2.5 mM | 5-10 µM | Long-chain fatty acid substrate for β-oxidation.[13] |
| ADP | 500 mM | 2.5-5 mM | Substrate for ATP synthase, induces State 3 respiration. |
| Oligomycin | 1 mg/mL | 1-2 µg/mL | ATP synthase inhibitor, induces State 4o respiration. |
| FCCP | 1 mM | Titrated (0.5-1.5 µM) | Uncoupler, induces maximal electron transport system (ETS) capacity. |
| Rotenone | 0.5 mM | 0.5 µM | Complex I inhibitor. |
| Antimycin A | 2.5 mg/mL | 2.5 µg/mL | Complex III inhibitor, blocks ETS to measure residual oxygen consumption. |
Experimental Workflow
The following steps outline the sequential additions to the respirometer chamber (e.g., Oroboros O2k).
-
Baseline: Add 2 mL of pre-warmed (37°C) respiration medium to the chamber and wait for the oxygen signal to stabilize.
-
Add Mitochondria: Inject the isolated mitochondrial suspension into the chamber and allow the signal to stabilize to measure ROUTINE respiration (respiration in the absence of added substrates).
-
FAO-linked LEAK Respiration: Add Malate followed by Palmitoyl-L-carnitine. This measures LEAK respiration supported by fatty acids, representing proton leak across the inner mitochondrial membrane when the ATP synthase is not active.
-
FAO-linked OXPHOS Capacity: Add ADP to stimulate ATP synthesis. The resulting oxygen consumption rate represents the oxidative phosphorylation (OXPHOS) capacity with fatty acids as the primary substrate. This is the key measure of FAO.[13]
-
State 4o Respiration: Add Oligomycin to inhibit ATP synthase. The remaining oxygen consumption is due to proton leak and is independent of ATP production.
-
Maximal ETS Capacity: Titrate FCCP in small steps to uncouple respiration from ATP synthesis. This reveals the maximum capacity of the electron transport system with the given substrates.
-
Inhibition: Add Rotenone (Complex I inhibitor) and subsequently Antimycin A (Complex III inhibitor) to shut down the electron transport chain and measure residual oxygen consumption (non-mitochondrial respiration).
Data Analysis
The oxygen flux (rate of oxygen consumption) is calculated in real-time by the respirometry software. The key parameters to determine are:
-
FAO-driven OXPHOS: The oxygen consumption rate after ADP addition (Step 4) minus the rate after Oligomycin addition (Step 5).
-
Maximal FAO-driven ETS capacity: The oxygen consumption rate after FCCP addition (Step 6) minus the residual oxygen consumption after Antimycin A addition (Step 7).
These rates should be normalized to the amount of mitochondrial protein added to the chamber (e.g., pmol O₂/s/mg protein).
Visualizations
Biochemical Pathway of Fatty Acid Oxidation
Caption: Mitochondrial fatty acid β-oxidation pathway.
Experimental Workflow for Respirometry Assay
Caption: Substrate-Uncoupler-Inhibitor Titration (SUIT) workflow.
References
- 1. Fatty Acid Oxidation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of Fatty Acid Oxidation by High-Resolution Respirometry: Special Considerations for Analysis of Skeletal and Cardiac Muscle and Adipose Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of Fatty Acid Oxidation by High-Resolution Respirometry: Special Considerations for Analysis of Skeletal and Cardiac Muscle and Adipose Tissue | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. 3hbiomedical.com [3hbiomedical.com]
- 8. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Isolation of mitochondria from mouse tissues for functional analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. researchgate.net [researchgate.net]
- 13. science.rsu.lv [science.rsu.lv]
Application Notes and Protocols for Hexanoyl-L-carnitine chloride in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on existing research on L-carnitine and other acyl-carnitine derivatives in drug delivery. Currently, there is a lack of direct published studies detailing the specific use of Hexanoyl-L-carnitine chloride in drug delivery systems. Therefore, the information provided should be considered a starting point for research and development, and optimization will be required.
Introduction to this compound in Drug Delivery
This compound is a medium-chain acylcarnitine that plays a role in fatty acid metabolism, facilitating the transport of fatty acids into the mitochondria for energy production.[1] Its amphiphilic nature, combining a hydrophilic carnitine headgroup with a lipophilic hexanoyl chain, makes it an intriguing candidate for use in drug delivery systems. The primary application of acyl-carnitines in drug delivery is to target the organic cation/carnitine transporter 2 (OCTN2), a protein expressed on the surface of various cell types, including intestinal enterocytes, brain capillary endothelial cells, and certain cancer cells.[2][3][4] By functionalizing drug carriers such as nanoparticles or liposomes with Hexanoyl-L-carnitine, it is hypothesized that these carriers can achieve enhanced cellular uptake and targeted delivery to tissues expressing the OCTN2 transporter.
Potential Applications:
-
Oral Drug Delivery: Targeting OCTN2 transporters in the intestine to improve the oral bioavailability of poorly absorbed drugs.[5]
-
Targeted Cancer Therapy: Delivering chemotherapeutic agents to cancer cells that overexpress OCTN2.[6]
-
Blood-Brain Barrier (BBB) Penetration: Facilitating the transport of drugs across the BBB for the treatment of central nervous system (CNS) disorders.[4]
Signaling Pathway and Cellular Uptake
The primary mechanism for the enhanced cellular uptake of this compound-functionalized drug delivery systems is expected to be through OCTN2-mediated endocytosis. The binding of the carnitine moiety to the OCTN2 transporter, a process that is dependent on the presence of sodium ions (Na+), is believed to trigger the internalization of the drug carrier via endocytic pathways such as clathrin-mediated endocytosis, caveolin-mediated endocytosis, or macropinocytosis.[2][7][8]
Data Presentation
The following tables summarize quantitative data from studies on L-carnitine and palmitoyl-L-carnitine conjugated nanoparticles. This data can serve as a benchmark for the development and characterization of this compound-based systems.
Table 1: Physicochemical Properties of Carnitine-Functionalized Nanoparticles
| Formulation | Ligand | Core Material | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| LC-PLGA NPs | L-carnitine | PLGA | ~200 | < 0.2 | -0.70 to -2.16 | - | - | [6] |
| LC-SA/CS-SA Micelles | L-carnitine | Chitosan-Stearic Acid | 157.1 ± 5.2 | < 0.15 | +22.7 | 15.96 ± 0.20 | - | [9] |
| PGPLs | Palmitoyl-DL-carnitine | Liposome | 81.78 ± 2.31 | < 0.20 | +31.6 ± 3.54 | - | - | [10] |
| LC-NLCs | Palmitoyl-L-carnitine | NLC | 76.4 ± 3.4 | 0.23 to 0.38 | -22.6 to -28.9 | - | 65.4 to 92.5 | [11] |
Table 2: In Vitro Cellular Uptake Data
| Cell Line | Formulation | Uptake Enhancement vs. Non-targeted | Key Findings | Reference |
| hCMEC/D3 (BBB model) | LC-PLGA NPs | Significantly enhanced | Uptake is Na+ dependent and inhibited by free L-carnitine. | [4] |
| T98G (Glioma) | LC-PLGA NPs | Significantly enhanced | Demonstrates potential for brain tumor targeting. | [4] |
| Caco-2 (Intestinal) | LC-PLGA NPs | Enhanced | Uptake involves endocytosis. | [5] |
| MB231 (Breast Cancer) | LC-PLGA NPs | Enhanced | OCTN2-dependent uptake. | [6] |
| MCF7 (Breast Cancer) | LC-PLGA NPs | Enhanced | Uptake mediated by both OCTN2 and ATB0,+. | [6] |
Experimental Protocols
The following are generalized protocols for the preparation and characterization of this compound functionalized drug delivery systems, extrapolated from methodologies used for similar carnitine derivatives.
Protocol for Synthesis of Hexanoyl-L-carnitine-PEG-Lipid Conjugate
This protocol describes the synthesis of a lipid conjugate that can be incorporated into liposomes or lipid nanoparticles.
Materials:
-
This compound
-
NH2-PEG-DSPE (or other suitable amino-functionalized lipid)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Dialysis membrane (appropriate MWCO)
Procedure:
-
Dissolve this compound, EDC, and NHS in anhydrous DMF in a molar ratio of 1:1.2:1.2.
-
Stir the reaction mixture at room temperature for 4-6 hours to activate the carboxylic acid group of carnitine.
-
Add NH2-PEG-DSPE to the reaction mixture (1:1 molar ratio to this compound).
-
Continue stirring at room temperature for 24-48 hours.
-
Purify the resulting conjugate by dialysis against deionized water for 48 hours, changing the water frequently.
-
Lyophilize the purified product to obtain a white powder.
-
Characterize the final product using ¹H NMR and Mass Spectrometry to confirm the conjugation.
Protocol for Preparation of Hexanoyl-L-carnitine Functionalized Liposomes
This protocol outlines the preparation of drug-loaded liposomes functionalized with the synthesized conjugate.
Materials:
-
Phosphatidylcholine (e.g., DSPC)
-
Cholesterol
-
Hexanoyl-L-carnitine-PEG-DSPE conjugate
-
Drug to be encapsulated
-
Chloroform and Methanol
-
Hydration buffer (e.g., PBS)
Procedure:
-
Dissolve the lipids (DSPC, cholesterol, and Hexanoyl-L-carnitine-PEG-DSPE) and the lipophilic drug (if applicable) in a chloroform/methanol mixture in a round-bottom flask. A typical molar ratio would be 55:40:5 (DSPC:Cholesterol:Conjugate).
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with the hydration buffer (containing the hydrophilic drug, if applicable) by vortexing at a temperature above the phase transition temperature of the lipids.
-
Reduce the size of the multilamellar vesicles by sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Remove the unencapsulated drug by size exclusion chromatography or dialysis.
-
Characterize the liposomes for particle size, zeta potential, drug loading, and encapsulation efficiency.
Protocol for In Vitro Cellular Uptake Study
This protocol describes how to assess the cellular uptake of the functionalized liposomes in an OCTN2-expressing cell line (e.g., Caco-2).
Materials:
-
OCTN2-expressing cell line (e.g., Caco-2)
-
Cell culture medium and supplements
-
Fluorescently labeled liposomes (e.g., containing a fluorescent lipid or encapsulated fluorescent dye)
-
Control (non-functionalized) liposomes
-
L-carnitine (for competition assay)
-
Sodium-free buffer
-
Cell lysis buffer
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Seed the cells in 24-well plates and grow to confluence.
-
For competition and ion-dependency studies, pre-incubate the cells with either an excess of free L-carnitine (e.g., 10 mM) or in a sodium-free buffer for 30 minutes.
-
Add the fluorescently labeled Hexanoyl-L-carnitine liposomes and control liposomes to the cells at a specific concentration and incubate for a defined period (e.g., 1-4 hours) at 37°C.
-
After incubation, wash the cells three times with ice-cold PBS to remove non-internalized liposomes.
-
Lyse the cells with a suitable lysis buffer.
-
Quantify the fluorescence of the cell lysates using a fluorescence plate reader.
-
Alternatively, detach the cells and analyze the cellular fluorescence by flow cytometry.
-
Normalize the fluorescence intensity to the total protein content of the cell lysates.
-
Compare the uptake of functionalized liposomes with the controls to determine the extent of OCTN2-mediated uptake.
Conclusion
This compound presents a promising ligand for the development of targeted drug delivery systems. By leveraging the OCTN2 transporter, it is theoretically possible to enhance the delivery of therapeutic agents to specific tissues and across biological barriers. The provided protocols and data, while extrapolated from related compounds, offer a solid foundation for initiating research into the synthesis, characterization, and evaluation of this compound-based drug carriers. Further studies are warranted to validate these applications and to optimize the formulation and delivery parameters for specific therapeutic goals.
References
- 1. Inhibition of OCTN2-mediated transport of carnitine by etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. OCTN2-Mediated Acetyl-l-Carnitine Transport in Human Pulmonary Epithelial Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-Carnitine-conjugated nanoparticles to promote permeation across blood-brain barrier and to target glioma cells for drug delivery via the novel organic cation/carnitine transporter OCTN2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dual targeting of l-carnitine-conjugated nanoparticles to OCTN2 and ATB0,+ to deliver chemotherapeutic agents for colon cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of cellular uptake of highly fluorescent conjugated polymer nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Palmitoyl Carnitine-Anchored Nanoliposomes for Neovasculature-Specific Delivery of Gemcitabine Elaidate to Treat Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Acylcarnitine Profiling in Plasma Samples Using LC-MS/MS: An Application Note and Comprehensive Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acylcarnitines are esterified derivatives of L-carnitine that play a pivotal role in cellular energy metabolism. They are essential for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for subsequent β-oxidation, a primary energy-generating pathway.[1][2] The profiling of acylcarnitines in plasma provides a valuable snapshot of the functional state of fatty acid and amino acid oxidation pathways.[3] Alterations in acylcarnitine profiles can serve as critical biomarkers for inborn errors of metabolism, such as fatty acid oxidation disorders and organic acidemias, and are increasingly being investigated in the context of complex diseases like diabetes, cardiovascular conditions, and neurodegenerative disorders.[2][3][4]
This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of acylcarnitines in human plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This methodology offers high sensitivity and specificity, enabling the separation of isomeric species and the accurate quantification of a wide range of acylcarnitines.[3]
Metabolic Significance of Acylcarnitines
The carnitine shuttle system is central to mitochondrial fatty acid oxidation. Long-chain fatty acids are first activated to acyl-CoAs in the cytoplasm. Carnitine Palmitoyltransferase I (CPT1), located on the outer mitochondrial membrane, catalyzes the conversion of acyl-CoAs to acylcarnitines.[5] These acylcarnitines are then transported across the inner mitochondrial membrane by Carnitine-Acylcarnitine Translocase (CACT).[5] Within the mitochondrial matrix, Carnitine Palmitoyltransferase II (CPT2) converts the acylcarnitines back to acyl-CoAs, which then enter the β-oxidation spiral to produce acetyl-CoA for the Krebs cycle.[5]
References
- 1. Quantitative plasma acylcarnitine analysis using electrospray tandem mass spectrometry for the diagnosis of organic acidaemias and fatty acid oxidation defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mayocliniclabs.com [mayocliniclabs.com]
- 3. Acylcarnitines, Quantitative, Plasma | MLabs [mlabs.umich.edu]
- 4. researchgate.net [researchgate.net]
- 5. Analysis and interpretation of acylcarnitine profiles in dried blood spot and plasma of preterm and full-term newborns - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Solubility of Hexanoyl-L-carnitine chloride in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Hexanoyl-L-carnitine chloride in aqueous buffers. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
Q2: Which factors can influence the solubility of this compound?
Several factors can affect the solubility of this compound in aqueous solutions:
-
pH: As an amine-containing compound, the pH of the buffer can significantly influence its solubility.
-
Temperature: Solubility is generally temperature-dependent. For many solids, solubility increases with temperature.
-
Buffer composition and ionic strength: The type of buffer salts and their concentration can impact the solubility of the compound.
-
Presence of co-solvents: The addition of organic co-solvents like DMSO or ethanol (B145695) can enhance solubility.[5]
Q3: Are there any known issues with the stability of this compound in solution?
While specific stability data in various buffers is limited, it is recommended to store solutions at -20°C for short-term use (up to one month) and at -80°C for long-term storage (up to six months) to prevent degradation.[5] It is also advisable to prepare fresh solutions for critical experiments.
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Reported Solubility |
| Water | Slightly soluble[1][2][3] |
| Methanol | Slightly soluble[1][2] |
| Ethanol | Soluble (based on data for a deuterated form)[6] |
| DMF | Soluble (based on data for a deuterated form)[6] |
| DMSO | Soluble (based on data for a deuterated form)[6] |
Experimental Protocols
Protocol for Determining Thermodynamic (Equilibrium) Solubility
This method is considered the "gold standard" for determining the equilibrium solubility of a compound.[7]
Materials:
-
This compound (solid)
-
Aqueous buffer of choice (e.g., phosphate, TRIS, citrate)
-
Vials with tight-fitting caps
-
Shaker or rotator capable of maintaining a constant temperature
-
Filtration device (e.g., 0.22 µm syringe filters)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC/MS)
Procedure:
-
Add an excess amount of solid this compound to a vial. The excess solid should be visible.
-
Add a known volume of the desired aqueous buffer to the vial.
-
Seal the vial tightly.
-
Place the vial on a shaker or rotator and agitate for 24-72 hours at a controlled temperature.[7] This extended time is to ensure equilibrium is reached.
-
After incubation, allow the vial to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred.
-
Filter the sample through a 0.22 µm filter to remove any remaining undissolved solid.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method such as HPLC-UV or LC/MS.[7]
Visualization of Experimental Workflow
References
- 1. caymanchem.com [caymanchem.com]
- 2. usbio.net [usbio.net]
- 3. Hexanoyl-L-carnitine (chloride)|Cas# 162067-53-0 [glpbio.cn]
- 4. Human Metabolome Database: Showing metabocard for Hexanoylcarnitine (HMDB0000756) [hmdb.ca]
- 5. medchemexpress.com [medchemexpress.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Optimizing LC-MS/MS for Acylcarnitine Analysis
Welcome to the technical support center for acylcarnitine analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental parameters and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations when developing an LC-MS/MS method for acylcarnitine analysis?
A1: Developing a robust LC-MS/MS method for acylcarnitines requires careful optimization of several stages: sample preparation, chromatographic separation, and mass spectrometric detection. Key considerations include the decision to derivatize analytes, the choice of internal standards for accurate quantification, and the strategy to mitigate matrix effects. For instance, while direct infusion ESI-MS/MS is a common high-throughput approach, it cannot distinguish between isomeric acylcarnitines, which can be crucial for differential diagnosis of metabolic disorders[1][2]. LC-MS/MS methods, on the other hand, allow for the separation of these isomers[1][2].
Q2: Should I derivatize my acylcarnitine samples before analysis?
A2: The decision to derivatize depends on the specific requirements of your assay.
-
Without Derivatization: Methods without derivatization are often faster and involve simpler sample preparation, making them suitable for high-throughput screening[2][3][4]. These methods typically involve protein precipitation followed by direct injection[4].
-
With Derivatization: Derivatization, for example, by converting acylcarnitines to their butyl esters, can increase ionization efficiency, especially for dicarboxylic species[1]. Another approach using 3-nitrophenylhydrazine (B1228671) (3NPH) has been shown to significantly increase signal intensity[5][6][7]. This can be particularly beneficial for detecting low-abundance species[1].
Q3: How do I choose the right internal standards for quantitative analysis?
A3: The use of stable isotope-labeled internal standards (IS) is crucial for accurate and precise quantification, as they help to correct for matrix effects and variations in instrument response[8][9][10]. It is recommended to use a panel of deuterated acylcarnitine standards that cover the range of chain lengths you are analyzing[1][10]. For example, a common IS mixture might include d3-acetylcarnitine, d3-octanoylcarnitine, and d3-palmitoylcarnitine to represent short, medium, and long-chain acylcarnitines, respectively[8].
Troubleshooting Guides
Issue 1: Poor Peak Shape and Resolution, Especially for Isomers
Symptoms:
-
Broad or tailing peaks for acylcarnitine analytes.
-
Inability to separate critical isomeric pairs (e.g., butyrylcarnitine (B1668139) and isobutyrylcarnitine).
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Chromatographic Conditions | Optimize the mobile phase composition and gradient. A common mobile phase consists of water and acetonitrile (B52724) with additives like formic acid and ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization[1]. The use of ion-pairing agents like heptafluorobutyric acid (HFBA) can also enhance retention and separation on C18 columns[1]. |
| Improper Column Selection | A Raptor ARC-18 column (100 x 2.1 mm, 2.7 µm) has been shown to provide good separation of key isobars[2]. For hydrophilic interaction liquid chromatography (HILIC), a Raptor HILIC-Si column can be effective, especially for combined analysis with amino acids[2]. |
| Sample Overload | Reduce the injection volume or dilute the sample. |
Issue 2: Low Signal Intensity or Poor Sensitivity
Symptoms:
-
Difficulty in detecting low-concentration acylcarnitines.
-
Signal-to-noise ratio is too low for reliable quantification.
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal Ionization Source Parameters | Optimize electrospray ionization (ESI) source parameters such as sprayer voltage, gas flow rates (nebulizing and desolvation gas), and temperature[11][12]. Lower sprayer voltages can sometimes reduce signal instability, while optimized gas flows and temperatures enhance droplet desolvation[11]. |
| Inefficient Sample Preparation | Consider derivatization to enhance ionization efficiency. Butylation or derivatization with 3NPH can significantly boost the signal for certain acylcarnitines[1][5]. Ensure the sample extraction method effectively removes interfering substances. |
| Matrix Effects | Matrix components can suppress the ionization of target analytes. Implement strategies to mitigate matrix effects, such as using stable isotope-labeled internal standards, performing a standard addition calibration, or employing more rigorous sample cleanup procedures[9][13]. |
Issue 3: Inaccurate or Imprecise Quantitative Results
Symptoms:
-
High coefficient of variation (%CV) between replicate injections.
-
Poor accuracy when analyzing quality control samples.
Possible Causes and Solutions:
| Cause | Solution |
| Lack of Appropriate Internal Standards | Ensure that you are using a sufficient number of stable isotope-labeled internal standards that closely match the physicochemical properties of your analytes across the entire acylcarnitine profile[8][14]. |
| Non-linear Calibration Curve | Extend the calibration curve to cover the expected concentration range of your samples. A ten-point calibration curve is often used to ensure linearity[1]. If non-linearity is observed, consider using a weighted linear regression or a different curve fitting model. |
| Inconsistent Sample Preparation | Automate sample preparation steps where possible to minimize variability. Ensure consistent vortexing times, incubation periods, and solvent volumes[2]. |
Experimental Protocols
Sample Preparation without Derivatization
This protocol is adapted for rapid analysis and is suitable for high-throughput screening.
-
Protein Precipitation: To a 100 µL plasma sample, add 300 µL of methanol (B129727) containing the internal standard mixture[2].
-
Vortexing: Vortex the sample for 10 seconds[2].
-
Incubation: Incubate at ambient temperature for 10 minutes[2].
-
Centrifugation: Centrifuge the samples for 10 minutes at 4000 rpm[2].
-
Dilution and Injection: Transfer 100 µL of the supernatant to a vial containing 900 µL of the initial mobile phase (e.g., 0.1% formic acid in water) and vortex for 10 seconds before injecting into the LC-MS/MS system[2].
Sample Preparation with Butylation (Derivatization)
This protocol enhances the ionization efficiency of certain acylcarnitines.
-
Extraction: Extract acylcarnitines from 10 µL of plasma using 100 µL of ice-cold methanol containing the internal standard mixture. Use ultrasonication to prevent sample aggregation[1].
-
Evaporation: Evaporate the dissolved samples to dryness in a vacuum concentrator[1].
-
Derivatization: Add butanolic HCl to the dried extract and incubate to form the butyl esters of the acylcarnitines[8].
-
Reconstitution: After the reaction, evaporate the reagent and reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize typical performance characteristics of LC-MS/MS methods for acylcarnitine analysis.
Table 1: Linearity and Reproducibility of an LC-MS/MS Method for Acylcarnitines
| Analyte | Linearity Range | Within-day CV (%) | Between-day CV (%) |
| Acetylcarnitine (C2) | 1.0 - 100 µmol/L | <10 | 4.4 - 14.2 |
| Other Acylcarnitines | 0.1 - 10 µmol/L | <10 | 4.4 - 14.2 |
| Data adapted from a method with online extraction and without derivatization[4]. |
Table 2: Endogenous Acylcarnitine Levels in Rat Plasma
| Acylcarnitine | Concentration Range | %CV |
| Carnitine | Low µM to high nM | <6 |
| Acylcarnitines | Low µM to high nM | <6 |
| Data obtained using a high-sensitivity method without derivatization[3]. |
Visualizations
Caption: A typical experimental workflow for acylcarnitine analysis by LC-MS/MS.
Caption: A logical flowchart for troubleshooting common issues in acylcarnitine analysis.
References
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 3. sciex.com [sciex.com]
- 4. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]
- 7. journals.plos.org [journals.plos.org]
- 8. ACRN - Overview: Acylcarnitines, Quantitative, Plasma [mayocliniclabs.com]
- 9. Matrix effect-corrected liquid chromatography/tandem mass-spectrometric method for determining acylcarnitines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Direct and quantitative analysis of underivatized acylcarnitines in serum and whole blood using paper spray mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hexanoyl-L-carnitine chloride Sample Preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of Hexanoyl-L-carnitine chloride during sample preparation for analytical experiments.
I. Troubleshooting Guides
This section addresses specific issues that may arise during the handling and preparation of samples containing this compound.
Issue 1: High Levels of Free Carnitine and Corresponding Low Levels of Hexanoyl-L-carnitine
-
Possible Cause: Hydrolysis of the ester bond in this compound due to inappropriate sample handling, storage, or preparation conditions.
-
Troubleshooting Steps:
-
Review Sample Collection and Storage:
-
Ensure blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice.
-
Plasma should be separated from whole blood as soon as possible, preferably within 30 minutes of collection, by centrifugation at low temperatures (2-8°C).
-
Store plasma samples at -80°C if not analyzed immediately. Long-term storage at -20°C is not recommended as it may not sufficiently halt hydrolytic processes.[1][2]
-
-
Evaluate Sample Preparation Workflow:
-
Minimize the time samples spend at room temperature during preparation. Perform all steps on ice whenever possible.
-
Use pre-chilled solvents for extraction.
-
Avoid high temperatures during any derivatization or evaporation steps unless specifically required by a validated protocol and ensure the duration is minimized.
-
-
Check pH of Solutions:
-
Hexanoyl-L-carnitine is more stable in acidic to neutral pH.[3] Avoid basic conditions (pH > 8) in all buffers and solvents used during extraction and analysis.
-
-
Consider Enzymatic Degradation:
-
Plasma contains esterases that can enzymatically hydrolyze the ester bond of acylcarnitines.
-
Consider adding a broad-spectrum serine esterase inhibitor, such as Phenylmethylsulfonyl fluoride (B91410) (PMSF) or dichlorvos (B1670471) (DDVP), to the sample immediately after collection or during the initial extraction step. A final concentration of 1-2 mM PMSF is often effective. Caution: PMSF is toxic and should be handled with appropriate safety precautions.
-
-
Issue 2: Poor Reproducibility of Hexanoyl-L-carnitine Quantification Between Replicates
-
Possible Cause: Inconsistent hydrolysis across different sample aliquots due to variations in handling time, temperature exposure, or reagent addition.
-
Troubleshooting Steps:
-
Standardize Sample Handling:
-
Process all samples and replicates in a consistent and timely manner.
-
Use a multi-channel pipette for simultaneous addition of reagents to multiple samples to ensure uniform incubation times.
-
-
Ensure Homogeneity:
-
Thoroughly vortex samples after thawing and after each reagent addition to ensure homogeneity.
-
-
Solvent Selection:
-
Use high-purity (e.g., LC-MS grade) solvents to avoid contaminants that could catalyze hydrolysis.
-
Methanol and acetonitrile (B52724) are commonly used for protein precipitation and extraction of acylcarnitines.[4] Ensure the chosen solvent is compatible with your analytical method.
-
-
Issue 3: Presence of Unexpected Peaks in Chromatogram Co-eluting with Hexanoyl-L-carnitine
-
Possible Cause: Matrix effects from the biological sample or interference from reagents.
-
Troubleshooting Steps:
-
Optimize Chromatographic Separation:
-
Adjust the gradient, flow rate, or mobile phase composition to improve the resolution between Hexanoyl-L-carnitine and interfering peaks.
-
Consider using a different column chemistry (e.g., HILIC if using reverse phase) to alter selectivity.
-
-
Sample Clean-up:
-
Incorporate a solid-phase extraction (SPE) step to remove interfering matrix components before LC-MS/MS analysis.
-
-
Reagent Blank:
-
Prepare a reagent blank (containing all solvents and reagents but no sample) to identify any interfering peaks originating from the sample preparation workflow itself.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during sample preparation?
A1: The primary cause of degradation is the hydrolysis of the ester bond, which can be catalyzed by enzymes (esterases) present in biological matrices like plasma, or by chemical factors such as high pH and elevated temperatures. This hydrolysis results in the formation of free L-carnitine and hexanoic acid.
Q2: At what temperature should I store my plasma samples to minimize hydrolysis?
A2: For long-term storage, plasma samples should be kept at -80°C.[1][2][5] Storage at -20°C may not be sufficient to completely prevent degradation over extended periods. For short-term storage (up to 7 days), -20°C may be acceptable, but -80°C is always recommended.[2]
Q3: What is the optimal pH range for working with this compound?
Q4: Can I use a derivatization agent to improve the stability of Hexanoyl-L-carnitine?
A4: Derivatization can be a double-edged sword. Some derivatization methods, particularly those requiring acidic conditions and heat (e.g., butylation), can paradoxically induce hydrolysis if not carefully controlled.[6] However, other derivatization strategies under mild conditions, such as using pentafluorophenacyl trifluoromethanesulfonate (B1224126) (PFPA-Tf), have been shown to be effective in stabilizing acylcarnitines without causing hydrolysis.[6] Alternatively, methods that do not require derivatization are also available and can reduce the risk of chemical degradation.[7]
Q5: I see a higher-than-expected free carnitine concentration in my samples. Does this automatically mean my Hexanoyl-L-carnitine has degraded?
A5: Not necessarily, but it is a strong indicator. Elevated free carnitine can be a physiological or pathological finding. However, if it is consistently observed across multiple samples and is accompanied by a corresponding decrease in Hexanoyl-L-carnitine levels compared to expected values, it is highly likely that hydrolysis has occurred during sample handling or preparation. It is recommended to run a quality control sample with a known concentration of Hexanoyl-L-carnitine to assess the degree of degradation in your workflow.
III. Data Presentation: Stability of a Related Acylcarnitine
Table 1: Effect of pH on the Stability of Acetyl-L-carnitine at Room Temperature
| pH | % Acetyl-L-carnitine Remaining after 1 hour |
| 3.0 | >99% |
| 5.2 | >99% |
| 7.0 | >99% |
| 9.0 | ~95% |
| 11.0 | 72.6%[3] |
| 12.0 | 4.2%[3] |
Data for pH 3.0, 5.2, 7.0, and 9.0 are qualitative estimations based on the finding that acetyl-L-carnitine is stable at neutral to acidic pH.[3]
Table 2: Estimated Time for 15% Degradation of Acetyl-L-carnitine at pH 5.2 at Different Temperatures
| Temperature | Estimated Time for 15% Degradation |
| 8°C | 234 days[3] |
| 25°C | 38 days[3] |
IV. Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis of this compound from Human Plasma (Non-derivatization Method)
This protocol is designed to minimize hydrolysis by using a simple protein precipitation step with cold solvent and avoiding heat.
Materials:
-
Human plasma collected in EDTA tubes
-
Acetonitrile (LC-MS grade), chilled to -20°C
-
Internal Standard (IS) solution (e.g., d3-Hexanoyl-L-carnitine in methanol)
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of reaching 15,000 x g and maintaining 4°C
-
LC-MS vials
Procedure:
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Aliquoting: Once thawed, vortex the plasma sample gently. Aliquot 50 µL of plasma into a pre-chilled 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the internal standard solution to the plasma sample. Vortex briefly.
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully collect the supernatant without disturbing the protein pellet and transfer it to a clean microcentrifuge tube.
-
Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase of your LC method (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Final Centrifugation: Centrifuge the reconstituted sample at 15,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Transfer to Vial: Transfer the final supernatant to an LC-MS vial for analysis.
V. Mandatory Visualization
Figure 1: Workflow for preventing hydrolysis of this compound during sample preparation.
Figure 2: A logical troubleshooting workflow for addressing potential hydrolysis of Hexanoyl-L-carnitine.
References
- 1. Long-Term Stability of Human Plasma Metabolites during Storage at -80 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human plasma stability during handling and storage: impact on NMR metabolomics - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Stability of acetyl-1-carnitine in 5% dextrose using a high-performance liquid chromatography-mass spectrometry times 2 method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved Screening Method for Acylcarnitines and Amino Acids in Dried Blood Spots by LC-MS/MS [restek.com]
- 5. Effects of Long-Term Storage at −80 °C on the Human Plasma Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
Derivatization methods for improving acylcarnitine detection
This technical support center provides troubleshooting guidance and frequently asked questions regarding derivatization methods for improving the detection and quantification of acylcarnitines in various biological matrices.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for acylcarnitine analysis by mass spectrometry?
Derivatization is often employed in acylcarnitine analysis to:
-
Enhance Ionization Efficiency: Many derivatizing agents add a readily ionizable group to the acylcarnitine molecule, leading to a stronger signal in the mass spectrometer. For instance, butylation of dicarboxylic acylcarnitines increases their ionization efficiency[1].
-
Improve Chromatographic Separation: Derivatization can alter the physicochemical properties of acylcarnitines, allowing for better separation of structurally similar compounds, including isomers, on a liquid chromatography (LC) column. This is crucial for distinguishing between isobaric and isomeric species that have the same mass-to-charge ratio and are otherwise indistinguishable by mass spectrometry alone[2][3].
-
Increase Sensitivity: By improving ionization and reducing matrix effects, derivatization can significantly lower the limits of detection and quantification for low-abundance acylcarnitine species[4][5].
-
Enable Differentiation of Isobaric Species: Derivatization can introduce a mass shift that allows for the differentiation of isobaric compounds. For example, butylation of dicarboxylic acylcarnitines results in a different mass for the butylated ester compared to a non-derivatized hydroxyacylcarnitine of the same initial mass[1].
Q2: What are the most common derivatization methods for acylcarnitines?
The most frequently used derivatization methods for acylcarnitines include:
-
Esterification (Butylation): This involves reacting the carboxyl group of the acylcarnitine with an alcohol, typically n-butanol, in the presence of an acid catalyst (e.g., acetyl chloride) to form butyl esters[1][6]. This method is widely used in newborn screening.
-
Picolinyl Ester Formation: Acylcarnitines can be transesterified to form picolinyl esters. These derivatives are particularly useful for structural elucidation by gas chromatography-mass spectrometry (GC-MS) as they produce characteristic fragmentation patterns that can help locate double bonds and branch points in the acyl chain[7][8].
-
Derivatization with Phenyl-containing Reagents: Reagents like 3-nitrophenylhydrazine (B1228671) (3NPH) and pentafluorophenacyl trifluoromethanesulfonate (B1224126) react with the carboxyl group to enhance detection[2][4][5][9]. 3NPH derivatization has been shown to increase signal intensity and improve chromatographic behavior[4][5].
Q3: Can I analyze acylcarnitines without derivatization?
Yes, it is possible to analyze underivatized acylcarnitines, particularly with modern, highly sensitive tandem mass spectrometers[3][10]. However, challenges remain, especially for the detection of low-abundance species and the separation of isomers[3][10]. Methods using mixed-mode chromatography have been developed to separate underivatized isobaric and isomeric acylcarnitines[3]. While feasible, derivatization is often still preferred to overcome issues of poor sensitivity for certain species like hydroxy and dicarboxylic acylcarnitines[10].
Q4: What are the advantages of butylation for acylcarnitine analysis?
Butylation is a well-established method that offers several benefits:
-
Improved Sensitivity: It enhances the mass spectrometric response for many acylcarnitines[11].
-
Differentiation of Isobaric Species: It allows for the distinction between certain isobaric compounds, such as dicarboxylic and hydroxyacylcarnitines[1].
-
Robustness: The methodology is widely used and well-documented, particularly in the context of newborn screening[6].
Troubleshooting Guides
Issue 1: Low or No Signal for Acylcarnitine Derivatives
| Possible Cause | Suggested Solution |
| Incomplete Derivatization | - Ensure the derivatization reagent is fresh and has been stored correctly. - Optimize reaction time and temperature as specified in the protocol. For butylation, a common condition is incubation at 60°C for 20 minutes[1]. - Ensure the sample is completely dry before adding the derivatization reagent, as water can interfere with the reaction. |
| Degradation of Acylcarnitines | - Avoid prolonged exposure to harsh acidic or basic conditions. - Minimize sample handling time and keep samples on ice or at 4°C when not in use. |
| Ion Suppression | - Check for and minimize matrix effects by optimizing the sample preparation procedure (e.g., using solid-phase extraction). - Ensure proper chromatographic separation to elute acylcarnitines in a region with less co-eluting matrix components. |
| Incorrect Mass Spectrometer Settings | - Verify that the mass spectrometer is tuned and calibrated correctly. - Ensure the correct precursor and product ion masses are being monitored for the derivatized acylcarnitines. Remember that derivatization will shift the mass of the parent ion. |
Issue 2: Poor Chromatographic Peak Shape or Resolution
| Possible Cause | Suggested Solution |
| Suboptimal LC Conditions | - Adjust the mobile phase composition and gradient to improve separation. The addition of an ion-pairing reagent like heptafluorobutyric acid (HFBA) to the mobile phase has been shown to improve peak separation and sharpness. - Ensure the column is properly equilibrated before each injection. |
| Column Overloading | - Reduce the amount of sample injected onto the column. |
| Presence of Interfering Substances | - Improve the sample clean-up procedure to remove contaminants. |
Issue 3: Inaccurate Quantification and High Variability
| Possible Cause | Suggested Solution |
| Inconsistent Derivatization | - Ensure precise and consistent addition of the derivatization reagent to all samples, calibrators, and quality controls. - Use an internal standard for each class of acylcarnitine to correct for variability in derivatization efficiency and instrument response. |
| Hydrolysis of Acylcarnitine Esters | - Be aware that butylation can partially hydrolyze some acylcarnitines, leading to inaccurate free carnitine values[2]. Use appropriate internal standards and carefully validated protocols to minimize and account for this. |
| Calibration Curve Issues | - Prepare a multi-point calibration curve using certified standards. - Ensure the concentration range of the calibration curve covers the expected concentrations of the analytes in the samples. |
Data Presentation
Table 1: Comparison of Derivatization Methods for Acylcarnitine Analysis
| Derivatization Method | Principle | Advantages | Disadvantages | Typical Application |
| Butylation (Esterification) | Reaction of the carboxyl group with n-butanol to form a butyl ester[1]. | Well-established, improves sensitivity, allows differentiation of some isobaric species[1][11]. | Potential for hydrolysis of acylcarnitines, can be a multi-step process[2]. | Newborn screening, routine clinical analysis[6]. |
| Picolinyl Ester Formation | Transesterification to form picolinyl esters[7]. | Provides detailed structural information from fragmentation patterns in GC-MS[7][8]. | More complex derivatization procedure, primarily for structural elucidation rather than high-throughput quantification. | Identification of unknown acylcarnitine structures[7]. |
| 3-Nitrophenylhydrazine (3NPH) Derivatization | Reaction with the carboxyl group to form a 3NPH derivative[4][5]. | Increases signal intensity, improves chromatographic behavior, and allows for a linear elution profile[4][5]. | Adds a sample preparation step. | Comprehensive acylcarnitine profiling by LC-MS[4][5]. |
| Pentafluorophenacyl Trifluoromethanesulfonate Derivatization | Reaction with the carboxyl group to form a pentafluorophenacyl ester[2][9]. | Rapid and complete derivatization with no evidence of hydrolysis, highly selective detection[9][12]. | Reagent can be expensive. | Targeted quantitative analysis by LC-MS[2][9]. |
Experimental Protocols
Protocol 1: Butylation of Acylcarnitines in Dried Blood Spots (DBS)
This protocol is adapted from methods used in newborn screening.
Materials:
-
Dried blood spot punches (3 mm)
-
Methanol (B129727) with internal standards (e.g., deuterated acylcarnitines)
-
3N HCl in n-butanol (prepared by bubbling HCl gas through n-butanol or by carefully adding acetyl chloride to n-butanol)
-
Nitrogen gas evaporator
-
96-well microtiter plate
-
Plate shaker
Procedure:
-
Place a 3 mm DBS punch into each well of a 96-well plate.
-
Add 100 µL of methanol containing the appropriate internal standards to each well.
-
Seal the plate and agitate on a plate shaker for 30 minutes to extract the acylcarnitines.
-
Transfer the methanol extract to a new 96-well plate.
-
Evaporate the methanol to dryness under a gentle stream of nitrogen at 40-50°C.
-
Add 50 µL of 3N HCl in n-butanol to each well.
-
Seal the plate and incubate at 65°C for 15-20 minutes.
-
Evaporate the butanolic HCl to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitute the dried residue in an appropriate mobile phase for LC-MS/MS analysis.
Protocol 2: 3-Nitrophenylhydrazine (3NPH) Derivatization of Acylcarnitines in Plasma
This protocol is based on the method described by Meierhofer (2019)[5].
Materials:
-
Plasma sample
-
Methanol
-
Internal standard solution (isotopically labeled acylcarnitines)
-
3-Nitrophenylhydrazine (3NPH) solution (0.5 M in 35% acetonitrile)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) solution (1 M in water)
-
Pyridine
-
Lyophilizer or vacuum concentrator
Procedure:
-
To 10 µL of plasma, add 100 µL of ice-cold methanol containing the internal standards.
-
Vortex to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness in a vacuum concentrator.
-
To the dried residue, add sequentially:
-
5 µL of 25 mM 3NPH solution
-
2.5 µL of 25 mM EDC solution
-
0.4 µL of 0.396% pyridine
-
-
Incubate the mixture for 30 minutes at 30°C on a rocking platform.
-
Lyophilize or evaporate the sample to dryness.
-
Reconstitute the sample in an appropriate solvent (e.g., 30 µL of water) for LC-MS analysis.
Visualizations
Caption: General workflow for the derivatization of acylcarnitines prior to LC-MS/MS analysis.
Caption: Troubleshooting decision tree for low or no signal in acylcarnitine analysis.
References
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A clinically validated method to separate and quantify underivatized acylcarnitines and carnitine metabolic intermediates using mixed-mode chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acylcarnitine profiling by low-resolution LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]
- 6. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Picolinyl ester fragmentation mechanism studies with application to the identification of acylcarnitine acyl groups following transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Picolinyl esters for the structural determination of fatty acids by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Strategy for the isolation, derivatization, chromatographic separation, and detection of carnitine and acylcarnitines [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of amino acids and acylcarnitines assay methods used in newborn screening assays by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Analysis of Hexanoyl-L-carnitine chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of Hexanoyl-L-carnitine chloride.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] In the context of this compound analysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), these effects can lead to either ion suppression or enhancement.[2][3] This interference can compromise the accuracy, precision, and sensitivity of the analytical method by affecting the analyte's response.[3][4] The primary cause of matrix effects is the presence of endogenous components from biological samples like plasma, serum, or urine, which can include phospholipids, salts, and metabolites.[2][5]
Q2: What are the common signs of matrix effects in my analytical run?
A2: Common indicators of matrix effects include:
-
Poor reproducibility of results between different sample lots.[4]
-
Inaccurate quantification, with results being either unexpectedly high (ion enhancement) or low (ion suppression).[5]
-
Significant variability in the response of the internal standard across different samples.
-
Changes in peak shape and retention time.
-
Decreased method sensitivity and robustness.[4]
Q3: How can I quantitatively assess the matrix effect for this compound?
A3: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked sample to that of the analyte in a neat solution at the same concentration. The formula is:
Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Solution) x 100
A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement.
Troubleshooting Guides
Issue 1: Poor reproducibility and inaccurate quantification of this compound.
This issue is often a primary indicator of unaddressed matrix effects. The following troubleshooting steps can help identify and mitigate the problem.
Troubleshooting Workflow
Caption: Troubleshooting workflow for matrix effects.
Step 1: Utilize an Appropriate Internal Standard (IS)
-
Recommendation: The use of a stable isotope-labeled (SIL) internal standard, such as ²H₃-hexanoylcarnitine, is highly recommended.[6][7] A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing effective correction.
-
Protocol: Spike the SIL-IS into all samples, including calibration standards and quality controls, at a fixed concentration before any sample processing.
Step 2: Optimize Sample Preparation
-
Rationale: The goal is to remove interfering endogenous components from the matrix.[4]
-
Methods:
-
Protein Precipitation (PPT): A simple and fast method, but may not be sufficient for removing all interferences.
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): Provides the most effective cleanup by utilizing a solid sorbent to selectively retain the analyte while washing away interferences.
-
Step 3: Enhance Chromatographic Separation
-
Rationale: Improving the separation of this compound from co-eluting matrix components can significantly reduce interference.[8]
-
Strategies:
-
Gradient Elution: Employ a gradient elution profile to better resolve the analyte from matrix components.
-
Column Chemistry: Test different column chemistries. Hydrophilic Interaction Liquid Chromatography (HILIC) can be effective for polar compounds like acylcarnitines.[7]
-
Flow Rate: Lower flow rates can sometimes reduce the degree of ion suppression in electrospray ionization (ESI).
-
Step 4: Employ Matrix-Matched Calibrators
-
Rationale: Preparing calibration standards in a matrix that is identical to the study samples helps to normalize the matrix effect across the entire analytical run.[7]
-
Procedure: Use a surrogate matrix, such as bovine serum albumin (BSA) in water, or analyte-free biological matrix to prepare calibration standards and quality control samples.[9]
Issue 2: Ion Suppression Observed During Method Development.
Ion suppression is a common challenge in LC-MS/MS analysis. The following guide provides a systematic approach to identifying the source of suppression and mitigating it.
Ion Suppression Troubleshooting Logic
Caption: Logic for troubleshooting ion suppression.
Experimental Protocol: Post-Column Infusion
This experiment helps to identify the regions in the chromatogram where ion suppression occurs.
-
Setup:
-
Infuse a standard solution of this compound at a constant flow rate directly into the mass spectrometer's ion source, post-column.
-
Simultaneously, inject a blank, extracted matrix sample onto the LC column.
-
-
Execution:
-
Monitor the signal of the infused analyte. A stable baseline signal should be observed.
-
-
Interpretation:
-
Any dip or decrease in the baseline signal indicates a region of ion suppression caused by eluting matrix components.
-
If the retention time of this compound coincides with a suppression zone, chromatographic conditions or sample cleanup must be optimized to shift the analyte away from this zone.
-
Quantitative Data Summary
The following table summarizes the effectiveness of different strategies in mitigating matrix effects for acylcarnitine analysis, which is applicable to this compound.
| Mitigation Strategy | Analyte(s) | Matrix | Correction/Recovery | Reference |
| Deuterium-labeled Internal Standards | 15 Acylcarnitines | Human Urine | 87.8-103% correction of matrix effect | [6][7] |
| Surrogate Matrix (BSA) vs. Standard Addition | C5-Valeryl-L-carnitine | Human Plasma | <13% error in comparison | [6][7] |
| Isotope-labeled IS (¹³C, ¹⁵N) vs. Deuterated IS | Acylcarnitines | Human Urine | 73.0–116% vs. 53.6–140% recovery | [7] |
| Spiked Acylcarnitines in Plasma vs. Neat Solution | Acylcarnitines | Human Plasma | 110-120% area ratios | [10] |
| Spiked Acylcarnitines in Liver vs. Neat Solution | Acylcarnitines | Human Liver | 85-122% area ratios | [10] |
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol provides a general guideline for cleaning up plasma samples to reduce matrix effects before LC-MS/MS analysis of this compound.
-
Sample Pre-treatment:
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (e.g., ²H₃-hexanoylcarnitine in methanol).
-
Vortex for 10 seconds.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water.
-
Wash the cartridge with 1 mL of methanol to remove less polar interferences.
-
-
Elution:
-
Elute the this compound and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.
-
References
- 1. Matrix effects and selectivity issues in LC-MS-MS: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Matrix effect-corrected liquid chromatography/tandem mass-spectrometric method for determining acylcarnitines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 10. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Acylcarnitine Isomer Separation by HPLC
Welcome to the technical support center for the analysis of acylcarnitine isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the separation of acylcarnitine isomers using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: Why is the separation of acylcarnitine isomers challenging?
The separation of acylcarnitine isomers is difficult due to their structural similarities. Many acylcarnitines are constitutional isomers or diastereomers with identical masses, making them indistinguishable by mass spectrometry alone without prior chromatographic separation.[1][2] This necessitates high-resolution chromatographic techniques to achieve accurate identification and quantification, which is crucial for the correct diagnosis of inherited metabolic disorders.[1][2][3]
Q2: What are the common HPLC-based strategies to separate acylcarnitine isomers?
Several HPLC-based strategies are employed to resolve acylcarnitine isomers:
-
Reversed-Phase (RP) HPLC: This is a widely used technique that separates analytes based on their hydrophobicity.[4]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is effective for separating polar compounds like acylcarnitines and can be performed without derivatization.[5][6]
-
Mixed-Mode Chromatography: This approach utilizes a stationary phase with both reversed-phase and ion-exchange properties, offering unique selectivity for acylcarnitines.[3]
-
Derivatization: Chemical derivatization of the carboxyl group of acylcarnitines can improve chromatographic resolution and detection sensitivity.[7][8][9]
-
Ultra-High-Performance Liquid Chromatography (UPLC/UHPLC): UPLC systems use columns with smaller particle sizes (<2 µm) and higher pressures, leading to significantly improved resolution, speed, and sensitivity compared to traditional HPLC.[10][11][12]
Q3: Should I derivatize my samples for acylcarnitine analysis?
The decision to derivatize depends on the specific analytical goals and available instrumentation.
-
Advantages of Derivatization: Derivatization can enhance chromatographic separation, improve ionization efficiency for mass spectrometry, and increase detection sensitivity, particularly for UV or fluorescence detection.[1][7][13] Common derivatizing agents include pentafluorophenacyl trifluoromethanesulfonate (B1224126) and 4'-bromophenacyl trifluoromethanesulfonate.[1][7]
-
Advantages of Underivatized Analysis: Analyzing acylcarnitines without derivatization simplifies sample preparation and reduces the risk of side reactions.[3][5][14] Modern sensitive mass spectrometers often allow for the direct analysis of underivatized acylcarnitines.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of acylcarnitine isomers.
Problem 1: Poor resolution between critical isomer pairs (e.g., isobutyrylcarnitine (B1203888) and butyrylcarnitine).
-
Possible Cause: Suboptimal mobile phase composition or gradient.
-
Solution:
-
Adjust Mobile Phase Strength: In reversed-phase HPLC, decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) to increase retention and potentially improve separation.[15]
-
Modify Mobile Phase Additives: The addition of ion-pairing agents like heptafluorobutyric acid (HFBA) at low concentrations (e.g., 0.005%) can improve peak shape and separation.[2] Formic acid (typically 0.1%) is also a common additive to improve peak shape and ionization efficiency in LC-MS.[2]
-
Optimize Gradient Program: A shallower gradient (slower increase in organic solvent concentration) can enhance the resolution of closely eluting peaks. Experiment with different gradient slopes and hold times.
-
-
Possible Cause: Inappropriate column chemistry.
-
Solution:
-
Switch Column Type: If using a standard C18 column, consider a different stationary phase. For example, a mixed-mode column or a HILIC column can offer different selectivity.[3][5]
-
Decrease Particle Size: Switching to a column with a smaller particle size (e.g., from 5 µm to 3 µm or <2 µm for UPLC) will increase column efficiency and improve resolution.[12][15]
-
-
Possible Cause: Inadequate column temperature.
-
Solution:
Problem 2: Broad or tailing peaks.
-
Possible Cause: Secondary interactions with the stationary phase.
-
Solution:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analytes. For acylcarnitines, an acidic mobile phase (e.g., using formic acid) is typically used to ensure they are in a protonated state.
-
Use a High-Purity Stationary Phase: Columns with low silanol (B1196071) activity can reduce peak tailing.[18]
-
-
Possible Cause: Column overload.
-
Solution:
-
Reduce Sample Concentration: Inject a more diluted sample to avoid overloading the column.
-
Problem 3: Low sensitivity or poor detection.
-
Possible Cause: Inefficient ionization in the mass spectrometer.
-
Solution:
-
Possible Cause: Suboptimal detection method.
-
Solution:
Experimental Protocols
Below are examples of HPLC and UPLC methods for the separation of acylcarnitine isomers.
Table 1: HPLC and UPLC Methods for Acylcarnitine Isomer Separation
| Parameter | Method 1: UPLC-MS/MS for C4 & C5 Isomers[17] | Method 2: LC-MS/MS for Isomeric Species[2] | Method 3: HILIC-MS/MS (Underivatized)[5] |
| System | UPLC-MS/MS | LC-MS/MS | HILIC-MS/MS |
| Column | C18 BEH, 1 x 100 mm, 1.7 µm | Zorbax Eclipse XDB-C18, 3.0 x 150 mm, 3.5 µm | HILIC column |
| Mobile Phase A | Water | 0.1% Formic acid, 2.5 mM Ammonium Acetate, 0.005% HFBA in Water | Not specified |
| Mobile Phase B | Methanol | 0.1% Formic acid, 2.5 mM Ammonium Acetate, 0.005% HFBA in Acetonitrile | Not specified |
| Gradient | Methanol/water gradient | 0.5 min at 100% A; linear decrease to 65% A over 2.5 min; hold for 3 min; linear decrease to 40% A over 3.7 min; linear decrease to 5% A over 1 min | Not specified |
| Flow Rate | Not specified | 0.5 mL/min | Not specified |
| Column Temp. | 60°C | 50°C | Not specified |
| Injection Vol. | Not specified | Not specified | Not specified |
| Run Time | < 10 min | ~11.2 min | 9 min |
| Detection | Triple quadrupole MS, ESI+ | Mass Spectrometer, ESI+ | QTRAP MS/MS System |
| Derivatization | Not specified | Butylation | None |
Visualizations
Experimental Workflow for Acylcarnitine Analysis
Caption: General experimental workflow for the analysis of acylcarnitine isomers.
Logical Relationship for Troubleshooting Poor Resolution
Caption: A decision tree for troubleshooting poor resolution in HPLC.
References
- 1. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A clinically validated method to separate and quantify underivatized acylcarnitines and carnitine metabolic intermediates using mixed-mode chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of acylcarnitines from biological samples using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of free carnitine and acylcarnitines in plasma by HILIC-ESI-MS/MS without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid quantitative analysis of carnitine and acylcarnitines by ultra-high performance-hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strategy for the isolation, derivatization, chromatographic separation, and detection of carnitine and acylcarnitines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enantiomeric purity determination of acetyl-L-carnitine by reversed-phase high-performance liquid chromatography using chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 17. Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS as a second tier test following flow-injection MS/MS acylcarnitine profile analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Separation of Acetyl-L-carnitine hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 19. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Storage conditions to ensure Hexanoyl-L-carnitine chloride stability
This technical support center provides researchers, scientists, and drug development professionals with essential information to ensure the stability and proper handling of Hexanoyl-L-carnitine chloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, this compound should be stored at -20°C.[1] Some suppliers also indicate that storage at 2-8°C is suitable. It is crucial to store the compound in a dry environment.[2] For deuterated forms, storage at -20°C in the dark and under desiccated conditions is recommended for stability over 24 months.[3]
Q2: How should I handle the shipping and transportation of this compound?
A2: The compound is typically shipped at room temperature for domestic transit, though this may vary for international shipping.[1] One supplier notes that transportation at room temperature for up to 3 weeks is acceptable for the deuterated form.[3]
Q3: What is the shelf life of this compound?
A3: When stored correctly at -20°C, this compound is stable for at least four years.[1]
Q4: In which solvents is this compound soluble?
A4: this compound is slightly soluble in methanol (B129727) and water.[1][4] The deuterated form is soluble in DMF, DMSO, and ethanol (B145695).[3]
Q5: What are the potential signs of degradation?
A5: While specific visual cues for this compound degradation are not well-documented, general indicators for chemical compounds can include a change in color or physical state. For a definitive assessment of stability, analytical methods such as HPLC-MS are recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Compound degradation due to improper storage. | Verify that the compound has been stored at the recommended temperature of -20°C and protected from moisture. Prepare fresh stock solutions for each experiment. |
| Repeated freeze-thaw cycles of stock solutions. | Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles. | |
| Difficulty dissolving the compound | Low solubility in the chosen solvent. | This compound is only slightly soluble in water and methanol.[1][4] Consider using solvents like DMF, DMSO, or ethanol where the deuterated form shows solubility.[3] Gentle warming or sonication may aid dissolution, but be cautious of potential degradation at elevated temperatures. |
| Precipitate forms in stock solution | Solution saturation or temperature changes. | Ensure the concentration of your stock solution does not exceed the solubility limit of the solvent. If storing solutions at a lower temperature than preparation, allow the solution to come to room temperature and vortex before use. |
Storage Conditions Summary
| Parameter | Condition | Source |
| Long-Term Storage Temperature | -20°C | [1] |
| Alternative Storage Temperature | 2-8°C | |
| Shipping Temperature | Room Temperature (Continental US) | [1] |
| Atmosphere | Keep Dry / Desiccate | [2][3] |
| Light Conditions | Store in the dark (for deuterated form) | [3] |
Experimental Protocols
General Protocol for Assessing Stability of this compound Stock Solutions
Disclaimer: This is a general guideline. Specific parameters may need to be optimized for your experimental setup.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve the compound in a suitable solvent (e.g., methanol, water, DMSO) to a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Initial Analysis (Timepoint 0):
-
Immediately after preparation, take an aliquot of the stock solution.
-
Analyze the sample using a validated analytical method, such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), to determine the initial purity and concentration.
-
-
Storage of Aliquots:
-
Dispense the remaining stock solution into multiple, single-use, tightly sealed vials.
-
Store the vials under the desired test conditions (e.g., -20°C, 4°C, room temperature).
-
-
Timepoint Analysis:
-
At predetermined time intervals (e.g., 24 hours, 1 week, 1 month, 3 months), retrieve one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature.
-
Analyze the sample using the same HPLC-MS method as in step 2.
-
-
Data Analysis:
-
Compare the purity and concentration of the stored samples to the initial (Timepoint 0) sample.
-
Calculate the percentage degradation over time for each storage condition.
-
Visualizations
References
Validation & Comparative
Validating Hexanoyl-L-carnitine Chloride as a Biomarker for MCAD Deficiency: A Comparative Guide
For Immediate Release
This guide provides a comprehensive analysis of Hexanoyl-L-carnitine chloride (C6) as a biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, a common inherited metabolic disorder. By objectively comparing its performance with alternative biomarkers and presenting supporting experimental data, this document serves as a valuable resource for researchers, scientists, and drug development professionals in the field of inborn errors of metabolism.
Introduction to MCAD Deficiency and the Role of Acylcarnitine Biomarkers
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency is an autosomal recessive genetic disorder that impairs the body's ability to break down medium-chain fatty acids for energy. This can lead to serious health complications, including hypoglycemia, lethargy, and in severe cases, coma or sudden death.[1] Early and accurate diagnosis through newborn screening is therefore critical for timely management and improved patient outcomes.
The cornerstone of newborn screening for MCAD deficiency is the analysis of acylcarnitine profiles in dried blood spots (DBS).[1] The deficiency of the MCAD enzyme leads to an accumulation of specific medium-chain acylcarnitines in the blood. While several acylcarnitines are elevated, this guide will focus on the validation of Hexanoyl-L-carnitine (C6) and compare its diagnostic utility against the primary biomarker, Octanoyl-L-carnitine (C8), as well as Decanoyl-L-carnitine (C10) and key diagnostic ratios.
Comparative Analysis of Acylcarnitine Biomarkers
The primary method for the quantitative analysis of acylcarnitines is tandem mass spectrometry (MS/MS).[2][3][4] This highly sensitive and specific technique allows for the simultaneous measurement of multiple acylcarnitines from a single dried blood spot. While Hexanoyl-L-carnitine (C6) is consistently elevated in individuals with MCAD deficiency, current research and clinical practice identify Octanoyl-L-carnitine (C8) as the most prominent and reliable primary biomarker.[1][5] Furthermore, the ratios of C8 to other acylcarnitines, such as C10 (C8/C10) and acetylcarnitine (C2) (C8/C2), are crucial for enhancing diagnostic accuracy and reducing false-positive results.[6][7][8]
The following tables summarize the quantitative data on the concentrations of these key biomarkers in newborns with confirmed MCAD deficiency compared to healthy controls.
Table 1: Concentration of Acylcarnitines in Dried Blood Spots of Newborns (μmol/L)
| Biomarker | MCAD Deficiency Patients | Healthy Controls |
| Hexanoyl-L-carnitine (C6) | 0.53 - 1.28[9] | < 0.44[9] |
| Octanoyl-L-carnitine (C8) | 1.05 - 22.7[10] | < 0.5[9] |
| Decanoyl-L-carnitine (C10) | 0.62[9] | < 0.51[9] |
Table 2: Diagnostic Ratios of Acylcarnitines in MCAD Deficiency
| Biomarker Ratio | Value in MCAD Deficiency | Diagnostic Significance |
| C8/C10 | > 5[8] | High |
| C8/C2 | Elevated[6][7] | High |
| C6/C2 | Not as pronounced[6] | Moderate |
While specific sensitivity and specificity data for Hexanoyl-L-carnitine as a standalone marker are not extensively reported, its elevation is a consistent feature of the MCAD deficiency acylcarnitine profile.[1][9][11] However, the significantly greater elevation of C8 and the robustness of the C8/C10 and C8/C2 ratios make them the primary diagnostic criteria.
Experimental Protocols
The standard method for the analysis of acylcarnitines in newborn screening is Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS) of dried blood spots.
Detailed Methodology for Acylcarnitine Analysis in Dried Blood Spots by FIA-MS/MS
1. Sample Preparation:
-
A 3.2 mm disc is punched from the dried blood spot on a Guthrie card.[2]
-
The disc is placed in a well of a 96-well microtiter plate.
2. Extraction:
-
An extraction solution containing stable isotope-labeled internal standards for various acylcarnitines in methanol (B129727) is added to each well.[2]
-
The plate is agitated for a set period (e.g., 30 minutes) to ensure complete extraction of the acylcarnitines from the filter paper.[2]
3. Derivatization (Butylation):
-
The supernatant from the extraction is transferred to a new plate and dried under a stream of nitrogen.
-
A solution of butanolic-HCl is added to each well, and the plate is incubated at an elevated temperature (e.g., 65°C for 15 minutes) to convert the acylcarnitines to their butyl esters.[6] This step enhances their ionization efficiency for MS analysis.
-
The excess butanolic-HCl is then evaporated.
4. Reconstitution:
-
The dried residue is reconstituted in a solvent suitable for injection into the mass spectrometer.[6]
5. Tandem Mass Spectrometry (MS/MS) Analysis:
-
The prepared samples are introduced into the mass spectrometer via flow injection.
-
The analysis is typically performed using a precursor ion scan of m/z 85, which is a characteristic fragment ion of butyl-esterified acylcarnitines.[12]
-
The mass spectrometer is set to detect the parent ions that produce this fragment, allowing for the identification and quantification of the different acylcarnitine species based on their mass-to-charge ratios.
6. Data Analysis and Interpretation:
-
The concentrations of each acylcarnitine are calculated by comparing the signal intensity of the analyte to that of its corresponding stable isotope-labeled internal standard.
-
The results are compared to established cut-off values and diagnostic ratios to identify individuals with a high probability of having MCAD deficiency.[13][14]
Visualizing the Pathophysiology and Diagnostic Workflow
To further clarify the underlying mechanisms and the diagnostic process, the following diagrams are provided.
Caption: Pathophysiology of MCAD Deficiency.
Caption: Diagnostic Workflow for MCAD Deficiency.
Conclusion
References
- 1. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 221 Newborn-Screened Neonates with Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency: Findings from the Inborn Errors of Metabolism Collaborative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Newborn screening for medium-chain acyl-CoA dehydrogenase deficiency: regional experience and high incidence of carnitine deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency: diagnosis by acylcarnitine analysis in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical, Biochemical and Genetic Analyses in Two Korean Patients with Medium-chain Acyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. imj.ie [imj.ie]
- 11. researchgate.net [researchgate.net]
- 12. metbio.net [metbio.net]
- 13. MCADD — New England Consortium of Metabolic Programs [newenglandconsortium.org]
- 14. MCAD [gmdi.org]
A Comparative Guide to Analytical Methods for Acylcarnitine Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of acylcarnitines, critical intermediates in fatty acid and amino acid metabolism, is paramount for diagnosing inborn errors of metabolism and advancing research in metabolic diseases. This guide provides a detailed comparison of the primary analytical methods used for acylcarnitine quantification, focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with and without derivatization, and enzymatic assays. We present supporting experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows to aid researchers in selecting the most appropriate method for their specific needs.
Comparison of Analytical Methods
The quantification of acylcarnitines is predominantly achieved through LC-MS/MS-based methods, which offer high sensitivity and specificity. Enzymatic assays, while less common for comprehensive profiling, provide a viable alternative for specific applications. The choice of method often depends on the required throughput, the need for isomeric separation, and the available instrumentation.
| Feature | LC-MS/MS with Derivatization | LC-MS/MS without Derivatization | Enzymatic Assays |
| Principle | Chemical modification of acylcarnitines to enhance chromatographic retention and ionization efficiency, followed by mass spectrometric detection. | Direct analysis of native acylcarnitines by LC-MS/MS, often using specialized chromatography like HILIC. | Enzymatic reactions that produce a detectable signal (e.g., colorimetric or fluorometric) proportional to the acylcarnitine concentration. |
| Throughput | Moderate to high. Sample preparation is more extensive due to the derivatization step. | High. Simplified sample preparation leads to faster turnaround times.[1] | High. Amenable to 96-well plate format for rapid screening. |
| Sensitivity | Generally high, as derivatization can improve ionization efficiency.[2] | High, with modern mass spectrometers offering excellent sensitivity for underivatized analytes.[1] | Moderate to high, depending on the specific assay and detection method. |
| Specificity | High. Combination of chromatographic separation and MS/MS detection provides excellent specificity. Capable of separating isomeric and isobaric species. | High. Chromatographic separation is crucial for resolving isomers. HILIC and specialized reversed-phase columns are effective. | Moderate. Specificity depends on the enzyme's substrate specificity. Cross-reactivity can be a concern. |
| Quantitative Performance | Excellent linearity, accuracy, and precision. | Good to excellent. Performance is dependent on the chromatographic method and mass spectrometer capabilities. | Good for specific analytes, but may have a narrower dynamic range compared to LC-MS/MS. |
| Isomer Separation | Yes, with appropriate chromatographic methods. | Yes, a key advantage of coupling liquid chromatography with mass spectrometry. | No. Typically measures total acylcarnitines of a certain class or requires specific enzymes for individual species. |
| Instrumentation | Liquid chromatograph, tandem mass spectrometer. | Liquid chromatograph, tandem mass spectrometer. | Microplate reader (colorimetric or fluorometric). |
| Primary Application | Comprehensive acylcarnitine profiling, clinical diagnostics, metabolic research. | Newborn screening, high-throughput clinical analysis, metabolic research. | Targeted analysis of total or specific acylcarnitines, high-throughput screening. |
Quantitative Performance Data
The following tables summarize the quantitative performance of various LC-MS/MS methods for acylcarnitine analysis.
Table 1: Performance of LC-MS/MS Methods with Derivatization (Butylation)
| Analyte | Linearity (µmol/L) | LOQ (µmol/L) | Within-day CV (%) | Between-day CV (%) | Recovery (%) |
| Acetylcarnitine (C2) | 0.2 - 100 | 0.2 | < 5 | < 10 | 95 - 105 |
| Propionylcarnitine (C3) | 0.05 - 25 | 0.05 | < 6 | < 12 | 92 - 108 |
| Butyrylcarnitine (C4) | 0.05 - 25 | 0.05 | < 7 | < 13 | 90 - 110 |
| Octanoylcarnitine (C8) | 0.02 - 10 | 0.02 | < 8 | < 15 | 88 - 112 |
| Palmitoylcarnitine (C16) | 0.02 - 10 | 0.02 | < 9 | < 15 | 85 - 115 |
Data compiled from multiple sources for illustrative purposes.
Table 2: Performance of LC-MS/MS Methods without Derivatization
| Analyte | Linearity (µmol/L) | LOQ (µmol/L) | Within-day CV (%) | Between-day CV (%) | Recovery (%) |
| Acetylcarnitine (C2) | 1.0 - 100 | 1.0 | < 10 | 4.4 - 14.2 | 84 - 112[1] |
| Propionylcarnitine (C3) | 0.1 - 10 | 0.1 | < 10 | 4.4 - 14.2 | 84 - 112[1] |
| Butyrylcarnitine (C4) | 0.1 - 10 | 0.1 | < 10 | 4.4 - 14.2 | 84 - 112[1] |
| Octanoylcarnitine (C8) | 0.1 - 10 | 0.1 | < 10 | 4.4 - 14.2 | 84 - 112[1] |
| Palmitoylcarnitine (C16) | 0.1 - 10 | 0.1 | < 10 | 4.4 - 14.2 | 84 - 112[1] |
Data based on a representative study.[1]
Experimental Protocols
LC-MS/MS with Derivatization (Butylation)
This method involves the conversion of acylcarnitines to their butyl esters to improve their chromatographic and mass spectrometric properties.
-
Sample Preparation:
-
To 50 µL of plasma or serum, add an internal standard solution containing isotopically labeled acylcarnitines.
-
Precipitate proteins by adding 450 µL of acetonitrile, vortex, and centrifuge.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in 100 µL of 3N HCl in n-butanol.
-
Incubate at 65°C for 20 minutes.
-
Evaporate the butanolic HCl to dryness.
-
Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing formic acid and ammonium (B1175870) formate.
-
Mass Spectrometry: Employ a tandem mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the precursor ion of m/z 85 for all acylcarnitine butyl esters.
-
LC-MS/MS without Derivatization
This method offers a simpler and faster workflow by omitting the derivatization step.[1]
-
Sample Preparation:
-
LC-MS/MS Analysis:
-
Chromatography: Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column or a suitable reversed-phase column with an aqueous mobile phase gradient.
-
Mass Spectrometry: Operate a tandem mass spectrometer in positive ESI mode, monitoring the specific precursor-to-product ion transitions for each native acylcarnitine.
-
Enzymatic Assay for Total Acylcarnitines
This protocol describes a general procedure for the determination of total acylcarnitines after hydrolysis to free L-carnitine.
-
Sample Preparation and Hydrolysis:
-
To 20 µL of sample, add 5 µL of 1M KOH and incubate at 60°C for 60 minutes to hydrolyze acylcarnitines to free L-carnitine.
-
Neutralize the reaction by adding 5 µL of 1M HCl.
-
-
Enzymatic Reaction:
-
Use a commercial L-carnitine assay kit, which typically involves a series of enzymatic reactions.
-
In a 96-well plate, add the hydrolyzed sample to the reaction mixture provided in the kit. This mixture usually contains carnitine acetyltransferase, acetyl-CoA, and enzymes to detect the product (e.g., leading to the production of NADH or a colored compound).
-
-
Detection:
-
Incubate the plate at room temperature for the time specified in the kit protocol.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
-
Quantification:
-
Calculate the L-carnitine concentration based on a standard curve prepared with known concentrations of L-carnitine. The result represents the total carnitine (free and acylated) concentration. Free carnitine can be measured in a parallel sample without the hydrolysis step, and the acylcarnitine concentration can be determined by subtraction.
-
Visualizations
Acylcarnitine Role in Fatty Acid Beta-Oxidation
Acylcarnitines are essential for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation for energy production. This process is known as the carnitine shuttle.
Caption: The carnitine shuttle facilitates the transport of fatty acids into the mitochondria for β-oxidation.
Acylcarnitine-Induced Pro-inflammatory Signaling
Elevated levels of certain acylcarnitines have been shown to activate pro-inflammatory signaling pathways, such as the NF-κB and MAPK pathways, contributing to cellular stress and inflammation.
Caption: Acylcarnitines can trigger pro-inflammatory signaling cascades, leading to cytokine production.
Conclusion
The choice of an analytical method for acylcarnitine quantification should be guided by the specific research question, desired throughput, and the need for isomeric separation. LC-MS/MS methods, both with and without derivatization, offer the highest sensitivity and specificity for comprehensive acylcarnitine profiling. Derivatization can enhance the performance for certain applications, while non-derivatization methods provide a faster and simpler workflow. Enzymatic assays are a valuable tool for high-throughput screening and targeted quantification of total acylcarnitines. This guide provides the necessary information for researchers to make an informed decision on the most suitable method for their studies in the dynamic field of metabolic research.
References
- 1. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Alternative Substrates for Measuring Medium-Chain Fatty Acid Oxidation
For researchers, scientists, and drug development professionals, the accurate measurement of medium-chain fatty acid (MCFA) oxidation is crucial for understanding metabolic regulation in health and disease. While octanoate (B1194180) (C8) has been a standard substrate, a range of alternative medium-chain fatty acids offer distinct metabolic properties that can provide deeper insights. This guide provides a comprehensive comparison of alternative substrates for measuring MCFA oxidation, supported by experimental data, detailed protocols, and pathway visualizations to aid in experimental design and interpretation.
Comparing the Performance of Medium-Chain Fatty Acid Substrates
The choice of substrate for measuring MCFA oxidation can significantly impact experimental outcomes due to differences in their chain length, which affects their transport into the mitochondria and subsequent β-oxidation rates. The following table summarizes quantitative data on the oxidation rates of various MCFAs in different biological systems.
| Substrate (Chain Length) | Model System | Oxidation Rate (relative to Octanoate/other control) | Key Findings & Citations |
| Hexanoate (C6) | Rat Kidney Homogenates | ~250% higher than C8 | Demonstrates very high oxidation rates in the kidney.[1] |
| Rat Colonocytes | Vmax higher than Butyrate (C4) | An excellent substrate for colonocyte oxidation.[2] | |
| Octanoate (C8) | Rat Liver & Heart Homogenates | Higher than Palmitate (C16) | A well-established substrate with robust oxidation.[3] |
| Neuronal SH-SY5Y Cells | 5-fold higher than Decanoate (C10) | Significantly higher oxidation rate compared to C10 in neuronal cells.[4] | |
| Human Skeletal Muscle | ~26% higher in trained vs. sedentary individuals | Oxidation is enhanced with exercise training.[5] | |
| Decanoate (C10) | Neuronal SH-SY5Y Cells | 20% of Octanoate (C8) | Oxidation is significantly lower and more dependent on CPT1 in neurons.[4] |
| Rat Kidney Homogenates | Oxidized, but at a lower rate than C6 | Demonstrates tissue-specific oxidation patterns.[1] | |
| Dodecanoate (C12) | C2C12 Myotubes | Directed more towards oxidation (~65%) vs. Palmitate (~35%) | Shows preferential partitioning towards oxidation over storage.[6] |
Signaling Pathways and Experimental Workflow
Mitochondrial Entry of Medium-Chain Fatty Acids
Medium-chain fatty acids can enter the mitochondrial matrix for β-oxidation through both carnitine-dependent and -independent pathways. Shorter-chain MCFAs (typically C6-C10) can diffuse across the inner mitochondrial membrane and be activated to their CoA esters in the matrix. Longer-chain MCFAs (approaching C12) and long-chain fatty acids rely on the carnitine palmitoyltransferase (CPT) system for transport. This differential entry is a critical consideration in experimental design.
References
- 1. Medium-chain fatty acid oxidation is independent of l-carnitine in liver and kidney but not in heart and skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidation of short and medium chain C2-C8 fatty acids in Sprague-Dawley rat colonocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty acid oxidation in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Long- and medium-chain fatty acid oxidation is increased in exercise-trained human skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Contrasting metabolic effects of medium- versus long-chain fatty acids in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
L-Carnitine vs. Acetyl-L-Carnitine: A Comparative Guide to Mitochondrial Function Enhancement
For Researchers, Scientists, and Drug Development Professionals
L-carnitine and its acetylated form, Acetyl-L-carnitine (ALCAR), are both crucial players in cellular energy metabolism, with a primary role in mitochondrial function. While structurally similar, the addition of an acetyl group to L-carnitine bestows distinct properties upon ALCAR, influencing its bioavailability, tissue distribution, and ultimately, its therapeutic potential. This guide provides an objective comparison of their performance in improving mitochondrial function, supported by experimental data, detailed methodologies, and visual representations of key pathways.
Core Differences and Bioavailability
The fundamental distinction between L-carnitine and ALCAR lies in the presence of an acetyl group on the beta-hydroxyl group of the carnitine molecule. This seemingly minor alteration has significant consequences for its biological activity.
-
Bioavailability and Absorption: Acetyl-L-carnitine generally exhibits improved absorption and bioavailability compared to L-carnitine.[1]
-
Blood-Brain Barrier Permeability: A key differentiator is ALCAR's ability to efficiently cross the blood-brain barrier, a feat that L-carnitine cannot readily accomplish.[1][2][3] This property makes ALCAR a more suitable candidate for neurological applications.
Impact on Mitochondrial Respiration and Energy Production
Both compounds are integral to the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, a critical step in ATP production. However, studies suggest nuanced differences in their direct effects on mitochondrial respiration.
One study demonstrated that 15 mM L-acetylcarnitine stimulates oxygen consumption in isolated liver mitochondria by approximately 25%, whereas L-carnitine at the same concentration showed no significant effect.[4] Another study in a model of spinal cord injury found that ALCAR treatment maintained mitochondrial respiration rates, which were significantly decreased after the injury.[5] While this study did not directly compare ALCAR to L-carnitine, it highlights ALCAR's potential to preserve mitochondrial respiratory function under pathological conditions. In perfused livers of aged rats, ALCAR treatment restored the age-dependent decline in oxygen consumption.[6]
While direct comparative data on ATP production is limited, the established role of both compounds in facilitating fatty acid oxidation implies a positive impact on cellular energy levels.[2][7]
Comparative Effects on Oxidative Stress in the Brain
A key study in aged rats provided a direct comparison of the effects of L-carnitine and ALCAR on biomarkers of oxidative stress in the brain. The results indicate a superior antioxidant effect of ALCAR in neural tissues.
Table 1: Comparison of L-Carnitine and Acetyl-L-Carnitine on Oxidative Stress Markers in the Brain of Aged Rats [8][9]
| Parameter | L-Carnitine Treatment | Acetyl-L-Carnitine Treatment |
| Lipid Peroxidation (MDA) | No significant decrease | Significant decrease |
| Oxidized Nucleotides (oxo8dG/oxo8G) | No significant decrease | Significant decrease |
| Nitrotyrosine Immunostaining | No significant decrease | Significant decrease |
These findings suggest that while both compounds can increase carnitine levels in the brain, ALCAR is more effective at mitigating oxidative damage within the central nervous system.[8][9]
Effects on Mitochondrial Enzyme Activity
ALCAR supplementation has been shown to influence the activity of key mitochondrial enzymes. In aged rat hearts, ALCAR treatment restored the activity of carnitine palmitoyltransferase 1 (CPT1) in interfibrillar mitochondria, an enzyme crucial for fatty acid transport.[10] Another study on spinal cord injury demonstrated that ALCAR treatment maintained the activities of NADH dehydrogenase (Complex I), cytochrome C oxidase (Complex IV), and pyruvate (B1213749) dehydrogenase, which were all compromised after the injury.[5]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided.
Signaling Pathway: The Carnitine Shuttle and Mitochondrial Respiration
Caption: The Carnitine Shuttle mechanism for fatty acid transport.
Experimental Workflow: Comparative Analysis of Oxidative Stress Markers
Caption: Workflow for comparing oxidative stress markers.
Detailed Experimental Protocols
Measurement of Carnitine Levels in Plasma and Brain
This protocol outlines the general steps for quantifying total and free carnitine levels.
-
Sample Preparation:
-
Collect blood samples and centrifuge to separate plasma.
-
Euthanize animals and immediately dissect brain tissue.
-
Homogenize brain tissue in a suitable buffer.
-
For total carnitine measurement, subject the sample to alkaline hydrolysis to release esterified carnitine.
-
-
Analysis:
-
Utilize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for accurate quantification.
-
Use a deuterium-labeled internal standard for precise measurement.
-
Calculate acyl-carnitine levels by subtracting free carnitine from total carnitine.
-
Assessment of Lipid Peroxidation (Malondialdehyde - MDA)
The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method for measuring MDA.
-
Reagents:
-
Trichloroacetic acid (TCA) solution
-
Thiobarbituric acid (TBA) solution
-
Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay.
-
-
Procedure:
-
Mix tissue homogenate with TCA to precipitate proteins.
-
Centrifuge and collect the supernatant.
-
Add TBA solution to the supernatant and incubate at 95°C for 60 minutes to form a pink-colored adduct.
-
Cool the samples and measure the absorbance at 532 nm.
-
Quantify MDA concentration using a standard curve prepared with a known concentration of MDA.
-
Immunohistochemistry for 8-oxo-dG and Nitrotyrosine
This protocol provides a general framework for the immunohistochemical detection of oxidative damage markers in brain tissue.
-
Tissue Preparation:
-
Fix brain tissue in 4% paraformaldehyde and embed in paraffin.
-
Cut thin sections (e.g., 5 µm) and mount on slides.
-
Deparaffinize and rehydrate the tissue sections.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) to unmask the antigenic sites.
-
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding sites with a blocking serum.
-
Incubate with primary antibodies against 8-oxo-dG or nitrotyrosine overnight at 4°C.
-
Wash and incubate with a biotinylated secondary antibody.
-
Apply an avidin-biotin-peroxidase complex.
-
Develop the signal using a suitable chromogen (e.g., DAB).
-
Counterstain with hematoxylin.
-
-
Analysis:
-
Capture images using a light microscope.
-
Quantify the staining intensity or the number of positive cells in specific brain regions.
-
Measurement of Mitochondrial Respiration (Oxygen Consumption Rate - OCR)
The Seahorse XF Analyzer is a standard instrument for real-time measurement of mitochondrial respiration.
-
Cell/Tissue Preparation:
-
Isolate mitochondria or prepare permeabilized cells/tissues.
-
Seed cells in a Seahorse XF microplate and allow them to adhere.
-
-
Assay Procedure (Mito Stress Test):
-
Equilibrate the sensor cartridge and the cells in XF assay medium.
-
Measure the basal OCR.
-
Sequentially inject the following mitochondrial inhibitors:
-
Oligomycin: An ATP synthase inhibitor to measure ATP-linked respiration.
-
FCCP: An uncoupling agent to measure maximal respiration.
-
Rotenone/Antimycin A: Complex I and III inhibitors to measure non-mitochondrial oxygen consumption.
-
-
-
Data Analysis:
-
Calculate key parameters of mitochondrial function, including basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity.
-
Measurement of ATP Production
A common method for quantifying ATP is through a luciferin-luciferase bioluminescence assay.
-
Principle: The enzyme luciferase catalyzes the oxidation of luciferin (B1168401) in the presence of ATP, producing light that is proportional to the ATP concentration.
-
Procedure:
-
Lyse cells or isolated mitochondria to release ATP.
-
Add the cell lysate to a reaction mixture containing luciferin and luciferase.
-
Measure the light output using a luminometer.
-
Calculate the ATP concentration based on a standard curve generated with known ATP concentrations.
-
Conclusion
Both L-carnitine and Acetyl-L-carnitine play vital roles in supporting mitochondrial function through their involvement in fatty acid metabolism. However, the available evidence suggests that ALCAR may offer distinct advantages, particularly for neurological health, due to its enhanced bioavailability and ability to cross the blood-brain barrier.[1][2][3] Experimental data indicates that ALCAR is more effective than L-carnitine at mitigating oxidative stress in the brain and can directly stimulate mitochondrial respiration.[4][8][9] For researchers and drug development professionals, the choice between L-carnitine and ALCAR should be guided by the specific therapeutic target. For systemic metabolic applications, L-carnitine remains a valuable compound. However, for conditions involving mitochondrial dysfunction within the central nervous system, ALCAR presents a more promising therapeutic candidate. Further head-to-head comparative studies focusing on a comprehensive range of mitochondrial parameters are warranted to fully elucidate their differential effects.
References
- 1. livemomentous.com [livemomentous.com]
- 2. martinswellness.com [martinswellness.com]
- 3. lamclinic.com [lamclinic.com]
- 4. Effects of carnitine and acetylcarnitine isomers on mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Acetyl-L-Carnitine and L-Carnitine: Their Benefits and Differences [taylormdformulations.com]
- 8. Comparison of the effects of L-carnitine and acetyl-L-carnitine on carnitine levels, ambulatory activity, and oxidative stress biomarkers in the brain of old rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Acetyl-L-carnitine supplementation reverses the age-related decline in carnitine palmitoyltransferase 1 (CPT1) activity in interfibrillar mitochondria without changing the L-carnitine content in the rat heart - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Isotopic Labeling Strategies for Acylcarnitine Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification and comprehensive profiling of acylcarnitines, crucial intermediates in fatty acid and amino acid metabolism, are paramount in diagnosing metabolic disorders and advancing drug development. This guide provides an objective comparison of prevalent isotopic labeling and derivatization strategies for acylcarnitine analysis by mass spectrometry. We present supporting experimental data, detailed methodologies, and visual workflows to aid researchers in selecting the optimal strategy for their specific analytical needs.
Comparison of Performance Metrics
The choice of a labeling or derivatization strategy significantly impacts the performance of an acylcarnitine analysis method. The following table summarizes key quantitative data from studies utilizing different approaches.
| Strategy/Reagent | Key Performance Metrics | Reference |
| Butyl Esterification | Quantitative Values: Minor differences (<15%) compared to underivatized methods for most analytes. Limitations: Less intense mass spectrometric response for underivatized dicarboxylic acid acylcarnitines. May not differentiate isobaric acylcarnitines. | [1][2] |
| Pentafluorophenacyl trifluoromethanesulfonate (B1224126) (PFP-triflate) | Quantitative Accuracy: High accuracy and precision, enabling separation of constitutional isomers and diastereomers. Fulfills requirements for second-tier diagnostic analysis. | [3][4] |
| 1-(3-aminobutyl)-4-(dimethylamino)-pyridinium (ABDMAP-d0/d8) | Recovery: 92.8% to 102.3%. Stability: Intra- and interday stability were less than 11.9%. Identified Acylcarnitines: A total of 108 acylcarnitines were discovered and identified in urine samples. | [5][6] |
| 3-Nitrophenylhydrazine (B1228671) (3NPH) | Limit of Quantification (LOQ): On-column lower LOQs of sub- to low-femtomole levels. Precision: Intra-day CVs of ≤7.8% and inter-day CVs of ≤8.8%. Accuracy (Recovery): 86.9%–109.7% for various acylcarnitines in dried blood spots. | [7] |
| Underivatized Analysis | Linearity: Correlation coefficients higher than 0.994 over a concentration range of 5–600 ng/ml for various acylcarnitines. Limit of Detection (LOD): Approximately 0.5 ng/ml for most acylcarnitines (excluding carnitine and acetylcarnitine at 5 ng/ml). Recovery: Higher than 88% for most compounds. | [8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting these strategies. Below are summaries of the experimental protocols for the discussed labeling and derivatization techniques.
Butyl Esterification for Acylcarnitine Analysis
This method is routinely used in newborn screening. The derivatization to butyl esters improves the volatility and chromatographic properties of the acylcarnitines.
Protocol Summary:
-
Sample Preparation: Acylcarnitines are extracted from biological samples (e.g., dried blood spots) using a solvent containing internal standards. The supernatant is collected and dried.
-
Derivatization: The dried extract is treated with 3 M HCl in n-butanol and heated at 65°C for 15 minutes.
-
Final Processing: The sample is dried again and reconstituted in a solvent suitable for injection into the LC-MS/MS system.
Derivatization with Pentafluorophenacyl trifluoromethanesulfonate (PFP-triflate)
This strategy is employed for highly sensitive and quantitative analysis, often as a second-tier method for confirming results from initial screens.[3][4]
Protocol Summary:
-
Extraction and Solid-Phase Extraction (SPE): Samples, with internal standards added, are subjected to protein precipitation. The supernatant is then applied to a mixed-mode, reversed-phase/strong cation-exchange SPE plate to isolate carnitine and acylcarnitines.
-
Elution and Derivatization: The analytes are eluted, evaporated to dryness, and then derivatized with PFP-triflate.
-
LC-MS/MS Analysis: The derivatized sample is injected into a UHPLC-MS/MS system for separation and quantification.
Isotopic Labeling with ABDMAP-d0/d8
This novel chemical isotope labeling strategy enables the discovery and identification of a broad range of acylcarnitines by introducing a characteristic mass shift.[5][6][9]
Protocol Summary:
-
Sample Preparation: A pooled biological sample (e.g., urine) is divided into two equal portions. Water is removed from the samples to improve reaction efficiency.
-
Labeling Reaction: One portion is reacted with the light reagent (ABDMAP-d0) and the other with the heavy reagent (ABDMAP-d8). The reaction is performed under mild conditions to prevent hydrolysis of the acylcarnitines.
-
LC-MS/MS Analysis: The d0- and d8-labeled samples are analyzed by UPLC-QTOF MS. The resulting data is processed to identify pairs of peaks with the characteristic mass-to-charge ratio difference of 4.0251 Da, which is specific to doubly-charged labeled acylcarnitines.
Derivatization with 3-Nitrophenylhydrazine (3NPH)
This method enhances the signal intensity of acylcarnitines and is suitable for comprehensive profiling.[7][10]
Protocol Summary:
-
Sample Preparation: Metabolites are extracted from the biological sample. An isotopically labeled internal acylcarnitine standard mix is added.
-
Derivatization: The sample is sequentially mixed with 3NPH, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and pyridine (B92270) and incubated for 30 minutes at 30°C.
-
Sample Cleanup and Analysis: The samples are lyophilized, redissolved, and injected into the LC-MS system.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps in each derivatization and labeling strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of amino acids and acylcarnitines assay methods used in newborn screening assays by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Isotope-labeling derivatization with 3-nitrophenylhydrazine for LC/multiple-reaction monitoring-mass-spectrometry-based quantitation of carnitines in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cris.vtt.fi [cris.vtt.fi]
- 9. researchgate.net [researchgate.net]
- 10. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]
The Inverse Relationship Between Hexanoyl-L-carnitine Levels and Medium-Chain Acyl-CoA Dehydrogenase Activity: A Guide for Researchers
For researchers and professionals in drug development, the accurate assessment of metabolic dysfunction is paramount. Hexanoyl-L-carnitine, a medium-chain acylcarnitine, has emerged as a critical biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an inherited disorder of fatty acid oxidation. This guide provides a comprehensive comparison of the correlation between hexanoyl-L-carnitine levels and MCAD enzyme activity, supported by experimental data and detailed protocols to aid in the design and interpretation of research studies.
Elevated levels of hexanoyl-L-carnitine in blood and urine are a hallmark of MCAD deficiency.[1][2] This inherited metabolic disorder prevents the body from breaking down medium-chain fatty acids for energy, particularly during periods of fasting or illness.[3] The deficiency lies in the MCAD enzyme, which catalyzes the initial dehydrogenation step in the beta-oxidation of medium-chain fatty acids.[2] When this enzyme is deficient, its substrate, hexanoyl-CoA, accumulates and is subsequently converted to hexanoyl-L-carnitine, leading to its increased concentration in bodily fluids.[1] Therefore, a clear inverse correlation exists: as MCAD enzyme activity decreases, the concentration of hexanoyl-L-carnitine increases.
Comparative Analysis of Diagnostic Methodologies
The diagnosis of MCAD deficiency relies on a combination of acylcarnitine profiling and confirmatory enzyme activity assays or genetic testing.[4][5] While elevated hexanoyl-L-carnitine is a primary indicator, a definitive diagnosis and a deeper understanding of the disease severity often require direct measurement of MCAD enzyme activity.
| Parameter | Tandem Mass Spectrometry (Acylcarnitine Profiling) | Spectrophotometric Enzyme Assay | Fibroblast Enzyme Assay |
| Principle | Measures the mass-to-charge ratio of acylcarnitines to determine their concentrations in blood spots or plasma.[6] | Measures the rate of a specific enzymatic reaction by detecting changes in light absorbance.[7] | Measures the activity of the MCAD enzyme in cultured skin fibroblasts.[2][4] |
| Sample Type | Dried blood spot, plasma, urine.[1][6] | Tissue homogenates (e.g., liver, heart, leukocytes).[7] | Cultured skin fibroblasts.[4] |
| Key Measurement | Concentration of hexanoyl-L-carnitine (C6) and other acylcarnitines.[2] | Rate of product formation (e.g., cinnamoyl-CoA).[7] | Residual MCAD enzyme activity.[2] |
| Primary Use | Newborn screening, initial diagnosis.[5][8] | Confirmatory diagnosis, research on enzyme kinetics.[7] | Confirmatory diagnosis, assessing residual enzyme function.[4] |
| Alternative Methods | Gas chromatography-mass spectrometry (GC-MS) for acylglycine analysis.[3] | Radiometric assays, ELISA kits.[9][10] | Enzyme activity assays in other cell types (e.g., lymphocytes).[11] |
Experimental Protocols
Measurement of Hexanoyl-L-carnitine by Tandem Mass Spectrometry
This method is the cornerstone of newborn screening programs for MCAD deficiency.[6]
Protocol:
-
Sample Collection: A few drops of blood are collected from a heel prick onto a filter paper card (dried blood spot).
-
Extraction: A small disc is punched from the dried blood spot and placed into a microtiter plate. An extraction solution containing internal standards (isotopically labeled acylcarnitines) is added to each well.
-
Derivatization (optional but common): The extracted acylcarnitines are often derivatized (e.g., esterified) to improve their ionization efficiency.
-
Analysis: The extracted and derivatized sample is injected into a tandem mass spectrometer. The instrument separates the different acylcarnitines based on their mass-to-charge ratio and fragments them to produce characteristic daughter ions.
-
Quantification: The concentration of hexanoyl-L-carnitine is determined by comparing its signal intensity to that of the known concentration of the internal standard.
Spectrophotometric Assay of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Activity
This assay provides a direct measure of the enzyme's catalytic activity.[7]
Protocol:
-
Sample Preparation: Tissue samples (e.g., liver, heart, or leukocytes) are homogenized in a suitable buffer to release the mitochondrial enzymes.[7]
-
Reaction Mixture: The reaction mixture is prepared in a cuvette and typically contains a buffer, an electron acceptor (e.g., phenazine (B1670421) methosulfate), and the substrate, 3-phenylpropionyl-CoA (a chromogenic substrate for MCAD).[7]
-
Enzyme Reaction: The reaction is initiated by adding the tissue homogenate to the reaction mixture. The MCAD enzyme catalyzes the dehydrogenation of 3-phenylpropionyl-CoA to cinnamoyl-CoA.
-
Spectrophotometric Measurement: The formation of cinnamoyl-CoA is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 308 nm) over time using a spectrophotometer.[7]
-
Calculation of Activity: The enzyme activity is calculated from the rate of change in absorbance and is typically expressed as milliunits per milligram of protein (mU/mg protein).[7]
Visualizing the Correlation and Pathways
To better understand the relationship between hexanoyl-L-carnitine and MCAD activity, the following diagrams illustrate the relevant metabolic pathway and the diagnostic workflow.
Caption: Fatty acid oxidation pathway and the formation of hexanoyl-L-carnitine in MCAD deficiency.
Caption: Diagnostic workflow for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.
References
- 1. Human Metabolome Database: Showing metabocard for Hexanoylcarnitine (HMDB0000756) [hmdb.ca]
- 2. revvity.com [revvity.com]
- 3. Medium-chain acyl-coenzyme A dehydrogenase deficiency - Wikipedia [en.wikipedia.org]
- 4. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Medium-chain Acyl-CoA Dehydrogenase (MCAD) Deficiency | Children's Hospital of Philadelphia [chop.edu]
- 6. Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency | New York State Department of Health, Wadsworth Center [wadsworth.org]
- 7. Specific assay of medium-chain acyl-CoA dehydrogenase based on the spectrophotometric measurement of product formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MCAD deficiency - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. biocompare.com [biocompare.com]
- 11. Implementation of a fast method for the measurement of carnitine palmitoyltransferase 2 activity in lymphocytes by tandem mass spectrometry as confirmation for newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Non-Radioactive Fatty Acid Oxidation Assays
For researchers and drug development professionals investigating cellular metabolism, accurately measuring fatty acid oxidation (FAO) is crucial. While radioactive assays have been a traditional standard, safety concerns and disposal issues have spurred the development of a variety of non-radioactive alternatives. This guide provides an objective comparison of the leading non-radioactive methods for measuring FAO, complete with experimental data, detailed protocols, and visual workflows to aid in selecting the most suitable assay for your research needs.
Comparison of Key Non-Radioactive Fatty Acid Oxidation Assays
The choice of a fatty acid oxidation assay depends on several factors, including the specific research question, the sample type, available equipment, and desired throughput. Below is a summary of the most common non-radioactive methods, highlighting their principles, advantages, and limitations.
| Assay Type | Principle | Advantages | Disadvantages | Throughput | Sample Type |
| Extracellular Flux Analysis (e.g., Agilent Seahorse XF) | Measures real-time oxygen consumption rate (OCR) in live cells, with fatty acids provided as the primary substrate. | Provides kinetic data; allows for multiplexing with glycolysis measurements; high sensitivity. | Requires specialized and expensive instrumentation; indirect measurement of FAO. | 96- or 384-well | Adherent cells, suspension cells, isolated mitochondria, tissues.[1][2][3][4] |
| Colorimetric/Fluorometric Assays | Enzyme-coupled reactions that lead to the production of a colored or fluorescent product, proportional to the amount of NADH or FADH2 generated during FAO.[5][6][7][8] | Simple, plate-based format; does not require specialized equipment (standard plate reader); relatively inexpensive. | Endpoint measurement; may be susceptible to interference from other cellular processes that produce NADH or FADH2. | 96- or 384-well | Cell lysates, tissue homogenates, isolated mitochondria.[5][6][9] |
| Luminescence-Based Assays (e.g., Promega FAO-Glo™) | Utilizes a proprietary substrate that, upon oxidation, releases a substrate for luciferase, generating a luminescent signal directly proportional to FAO activity.[10] | High sensitivity and specificity; simple "add-mix-read" protocol; low background signal. | Requires a luminometer; proprietary substrate may limit understanding of the exact metabolic step being measured. | 96- or 384-well | Live cells.[10] |
| Flow Cytometry Assays | Uses fluorescently labeled antibodies to quantify the expression levels of key enzymes involved in the FAO pathway on a single-cell level.[11][12] | Provides single-cell resolution; allows for population analysis and identification of subpopulations with different metabolic profiles. | Indirect measure of FAO activity; requires a flow cytometer and expertise in the technique. | High | Adherent and suspension cells.[12] |
| Mass Spectrometry-Based Assays | Directly measures the conversion of a stable isotope-labeled fatty acid substrate into its metabolic products. | High specificity and sensitivity; provides detailed information on specific FAO intermediates and products. | Requires expensive and complex instrumentation (LC-MS/MS); complex sample preparation; lower throughput. | Low | Plasma, serum, urine, cell and tissue extracts.[13][14][15] |
Experimental Protocols
Extracellular Flux Analysis for Fatty Acid Oxidation (Agilent Seahorse XF)
This protocol is a generalized procedure for measuring FAO-driven oxygen consumption in live cells using the Agilent Seahorse XF Analyzer.
Materials:
-
Seahorse XF Cell Culture Microplates[16]
-
Seahorse XF Base Medium[16]
-
L-Carnitine[16]
-
Etomoxir (B15894) (CPT1 inhibitor)[16]
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.[16]
-
Substrate-Limitation (Priming): The day before the assay, replace the growth medium with a substrate-limited medium (e.g., medium with low glucose and glutamine) and incubate overnight to encourage the cells to utilize fatty acids.
-
Assay Medium Preparation: On the day of the assay, prepare the Seahorse XF assay medium supplemented with L-Carnitine.[16] Wash and replace the cell culture medium with the prepared assay medium.
-
Incubation: Incubate the plate in a non-CO2 incubator at 37°C for one hour before the assay.[19]
-
Seahorse XF Analyzer Setup: Calibrate the Seahorse XF Analyzer with the sensor cartridge.
-
Assay Execution: Place the cell culture plate in the Seahorse XF Analyzer.[16]
-
Measure the basal oxygen consumption rate (OCR).
-
Inject the Palmitate-BSA FAO substrate to initiate fatty acid oxidation and monitor the change in OCR.
-
Inject Etomoxir, a CPT1 inhibitor, to confirm that the observed OCR increase is due to long-chain fatty acid oxidation. A decrease in OCR after Etomoxir injection indicates FAO-dependent respiration.[16]
-
-
Data Analysis: The Seahorse XF software calculates the OCR in real-time. Compare the OCR in palmitate-treated wells to control wells (with and without Etomoxir) to determine the rate of fatty acid oxidation.[16]
Colorimetric Fatty Acid Oxidation Assay
This protocol is a general guideline for a colorimetric assay that measures NADH production during FAO.
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 450 nm[5][7]
-
Cell or tissue lysates
-
FAO Assay Buffer
-
Octanoyl-CoA or other fatty acyl-CoA substrate[6]
-
NAD+
-
Electron coupling agent and chromogenic agent (e.g., tetrazolium salt)[5][7]
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates according to standard protocols. Determine the protein concentration of each sample.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Sample (cell or tissue lysate)
-
FAO Assay Buffer
-
NAD+
-
-
Substrate Addition: Initiate the reaction by adding the fatty acyl-CoA substrate (e.g., Octanoyl-CoA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours in a humidified incubator.[6] The FAO process will consume the substrate and NAD+, generating NADH.[5][7]
-
Color Development: The generated NADH, in the presence of an electron coupling agent, will reduce the chromogenic agent (tetrazolium salt) to a colored formazan (B1609692) product.[5][6][7]
-
Absorbance Measurement: Stop the reaction (e.g., by adding 3% acetic acid)[6] and measure the absorbance at 450 nm using a microplate reader.[5][7]
-
Calculation: The absorbance is directly proportional to the amount of NADH produced, which reflects the FAO activity in the sample.
Luminescence-Based Fatty Acid Oxidation Assay (Promega FAO-Glo™)
This protocol outlines the general steps for the Promega FAO-Glo™ Assay.
Materials:
-
White-walled 96-well plates suitable for luminescence
-
Luminometer
-
HEK293, HepG2, or other suitable cells
-
FAO-Glo™ Substrate
-
Luciferin (B1168401) Detection Reagent
-
Etomoxir (inhibitor control)
-
Resveratrol (activator control, optional)
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate and incubate overnight.
-
Reagent Preparation: Prepare the FAO-Glo™ Substrate and Luciferin Detection Reagent according to the manufacturer's instructions.
-
Treatment (Optional): Treat cells with compounds of interest (e.g., inhibitors like etomoxir or activators like resveratrol) for the desired time.[10]
-
Substrate Addition: Add the FAO-Glo™ Substrate to each well. The substrate enters the mitochondria and is processed through fatty acid oxidation.[10]
-
Incubation: Incubate the plate for a specified time (e.g., 1 hour). During this time, the FAO process triggers the release of luciferin.[10]
-
Luminescence Detection: Add the Luciferin Detection Reagent to each well. This reagent contains luciferase, which will react with the released luciferin to produce a luminescent signal.
-
Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is directly proportional to the rate of fatty acid oxidation.[10]
Visualizing the Workflows
To better understand the experimental processes, the following diagrams illustrate the workflows for the key non-radioactive FAO assays.
References
- 1. Evaluation of long-chain fatty acid respiration in neonatal mouse cardiomyocytes using SeaHorse instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Seahorse Bioscience - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Mitochondrial fatty acid oxidation regulates adult muscle stem cell function through modulating metabolic flux and protein acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty Acid Oxidation (FAO) Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 6. assaygenie.com [assaygenie.com]
- 7. biocat.com [biocat.com]
- 8. mybiosource.com [mybiosource.com]
- 9. Fatty Acid Oxidation (FAO) Colorimetric Assay Kit - Alta DiagnoTech [altadiagnotech.com]
- 10. FAO-Glo™ Fatty Acid Oxidation Assay [worldwide.promega.com]
- 11. citeab.com [citeab.com]
- 12. ab118183-Fatty Acid Oxidation Assay Kit (flow cytometry) - BIO-STATION LIMITED [bio-station.net]
- 13. Fatty Acid Oxidation and its Metabolites Assay - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 14. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 16. benchchem.com [benchchem.com]
- 17. Seahorse Bioscience Launches Reagent to Make Functional Fatty Acid Oxidation (FAO) Assays Easy - BioSpace [biospace.com]
- 18. agilent.com [agilent.com]
- 19. 2.5. Agilent extracellular seahorse analysis of glycolysis, glucose oxidation and fatty acid oxidation [bio-protocol.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of Hexanoyl-L-carnitine Chloride
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This document provides a comprehensive, step-by-step guide for the safe disposal of Hexanoyl-L-carnitine chloride, a medium-chain acylcarnitine used in various research applications.
Immediate Safety and Handling Precautions
While this compound is not classified as a hazardous substance according to some suppliers, other safety data sheets (SDS) indicate that it may cause skin, eye, and respiratory irritation.[1] Therefore, it is crucial to adhere to standard laboratory safety protocols when handling this compound.
Personal Protective Equipment (PPE):
-
Gloves: Always wear impermeable and resistant gloves.
-
Eye Protection: Safety glasses or goggles are mandatory to prevent eye contact.
-
Lab Coat: A lab coat should be worn to protect from skin contact.
-
Respiratory Protection: If handling the powder outside of a fume hood, a dust mask or respirator is recommended to avoid inhalation.[1]
In Case of Exposure:
-
Skin Contact: Wash the affected area thoroughly with soap and plenty of water.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1]
-
Inhalation: Move the individual to fresh air.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.
In all cases of significant exposure, seek medical attention and have the Safety Data Sheet available.[1]
Environmental Precautions
Care must be taken to prevent the release of this compound into the environment. Do not allow the substance to enter sewers, surface water, or ground water.[1]
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound. This process is designed to be straightforward and to prioritize safety and environmental responsibility.
1. Waste Collection:
-
Collect waste this compound, whether in solid form or in solution, in a designated and clearly labeled waste container.
-
The container must be suitable for chemical waste, meaning it is leak-proof and made of a material compatible with the chemical.
-
For solid waste, pick it up mechanically to avoid creating dust.[1]
2. Waste Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Ensure the container is tightly sealed to prevent any leaks or spills.
3. Disposal:
-
The primary and recommended method for the disposal of this compound is through an approved chemical waste disposal service.[2] These services are equipped to handle and dispose of chemical waste in a manner that is compliant with all local, state, and federal regulations.
-
While some sources suggest that similar, non-hazardous compounds may be suitable for landfill disposal, it is best practice to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local regulations.[3]
Quantitative Data Summary
There is no specific quantitative data, such as concentration limits for disposal or neutralization ratios, available in the provided safety data sheets for this compound. The disposal guidance is qualitative, emphasizing containment and professional disposal.
| Parameter | Value | Source |
| Hazard Classification | Not classified as hazardous (GHS), but may cause skin, eye, and respiratory irritation. | [1] |
| Recommended Disposal | Dispose of contents/container to an approved waste disposal plant. | [2] |
| Environmental Release | Do not allow to enter sewers/surface or ground water. | [1] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
Comprehensive Safety and Handling Guide for Hexanoyl-L-carnitine chloride
For researchers, scientists, and drug development professionals, ensuring safe handling of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for handling Hexanoyl-L-carnitine chloride, including detailed personal protective equipment (PPE) requirements, procedural guidance, and disposal plans to foster a secure research environment.
Hazard Identification and Personal Protective Equipment
This compound is a chemical used in research settings. While some safety data sheets (SDS) indicate that the substance is not classified as hazardous under the Globally Harmonized System (GHS), others suggest it may cause skin, eye, and respiratory irritation[1]. Therefore, adopting a cautious approach and adhering to stringent safety protocols is crucial. The following table summarizes the recommended personal protective equipment.
| Protection Type | Specification | Source Recommendation |
| Eye Protection | Safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards. | Recommended to prevent eye contact[1]. |
| Hand Protection | Impermeable and resistant gloves. Nitrile rubber (>0.11 mm thickness) with a breakthrough time of >480 minutes is a suitable option. Always inspect gloves before use and dispose of contaminated gloves in accordance with good laboratory practices. | The use of protective gloves is advised[1]. |
| Skin and Body Protection | Impervious clothing should be worn. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. | Protective clothing is recommended to prevent skin exposure[1]. |
| Respiratory Protection | Not generally required under normal handling conditions with adequate ventilation. However, if dust formation is likely or ventilation is inadequate, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used as a backup to engineering controls. | Recommended when engineering controls are insufficient or as a precautionary measure[1]. |
Safe Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Handling:
-
Avoid contact with skin and eyes[1].
-
Prevent the formation of dust and aerosols[1].
-
Ensure adequate exhaust ventilation at the workplace[1].
-
Follow the usual precautionary measures for handling chemicals.
Storage:
-
Store in a cool, dry, and well-ventilated area[2].
-
Keep containers tightly closed.
-
Recommended storage temperature is typically -20°C for long-term stability, although it may be shipped at room temperature[3]. Always refer to the product insert for specific storage conditions.
Emergency and First-Aid Measures
In case of accidental exposure, immediate action is necessary.
| Exposure Type | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician[1]. |
| Skin Contact | Immediately wash off with soap and plenty of water. Consult a physician if irritation persists[1]. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Consult a physician[1]. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician[1]. |
Spill and Disposal Plan
Spill Containment: In the event of a spill, use personal protective equipment. Avoid dust formation and ensure adequate ventilation[1]. Pick up the spilled material mechanically and place it in a suitable, closed container for disposal. Do not let the product enter drains[1].
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. The product is not classified as hazardous waste, but it is important to consult with environmental services or hazardous waste professionals to ensure proper disposal methods are followed.
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
